molecular formula C7H3BrClN B1293626 2-Bromo-6-chlorobenzonitrile CAS No. 6575-08-2

2-Bromo-6-chlorobenzonitrile

Cat. No.: B1293626
CAS No.: 6575-08-2
M. Wt: 216.46 g/mol
InChI Key: NVPXACXEVCJWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrClN and its molecular weight is 216.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXACXEVCJWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215954
Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-08-2
Record name 2-Bromo-6-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chlorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a benzene ring substituted with bromo, chloro, and cyano groups, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₃BrClN[1][2]
Molecular Weight 216.46 g/mol [1][2]
Appearance Pale-yellow to Yellow-brown Solid[3]
Boiling Point 302.7 ± 27.0 °C (Predicted)[1]
Density 1.74 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature[3]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively published, the following are standard laboratory protocols for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (for solids that can be sublimed or melted and then boiled)

Given that this compound is a solid at room temperature with a high predicted boiling point, its boiling point would be determined under reduced pressure to prevent decomposition.

Apparatus:

  • Hickman still or a small-scale distillation apparatus

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source and manometer

Procedure:

  • A small sample of this compound is placed in the distillation flask.

  • The apparatus is assembled, and a vacuum is applied. The pressure is recorded from the manometer.

  • The sample is heated gently until it begins to boil.

  • The temperature at which the vapor and liquid are in equilibrium (i.e., when the refluxing vapor ring is stable) is recorded as the boiling point at that specific pressure.

  • A nomograph can be used to correct the observed boiling point to the boiling point at standard pressure (760 mmHg).

Density Measurement (Gas Pycnometry)

For a solid, gas pycnometry provides a highly accurate method for determining density by measuring the volume of the solid.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Helium or other inert gas source

Procedure:

  • Calibration: The empty sample chamber of the pycnometer is calibrated according to the manufacturer's instructions.

  • Sample Weighing: A sample of this compound is accurately weighed using an analytical balance.

  • Measurement: The weighed sample is placed in the sample chamber of the pycnometer. The chamber is sealed and purged with the analysis gas (typically helium) to remove any adsorbed moisture or air. The instrument then automatically performs a series of pressure changes between the sample chamber and a reference chamber to determine the volume of the solid sample.

  • Calculation: The density is calculated by the instrument by dividing the mass of the sample by the measured volume.

Role in Synthetic Chemistry

This compound is a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a nitrile and two different halogens—on the aromatic ring allows for a variety of selective chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

G Workflow: this compound as a Synthetic Intermediate A This compound (Starting Material) B Chemical Transformation (e.g., Suzuki Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution) A->B Reaction C Intermediate Product B->C Synthesis D Further Functionalization C->D Modification E Final Product (e.g., Pharmaceutical, Agrochemical, Material) D->E Final Synthesis Step

Caption: Synthetic pathway of this compound.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical properties that are important for its use in research and development. While some of its properties, such as boiling point and density, are currently based on predictive models, established experimental protocols can be employed for their precise determination. Its utility as a building block in the synthesis of high-value molecules underscores its importance in the chemical and pharmaceutical industries.

References

2-Bromo-6-chlorobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by a bromine and a chlorine atom, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for various nucleophilic and cross-coupling reactions, allowing for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic and analytical considerations for this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a chlorine atom at position 6, and a nitrile group at position 1.

IUPAC Name: this compound[1]

The structure can be represented in various formats:

  • SMILES: C1=CC(=C(C(=C1)Br)C#N)Cl[1]

  • InChI: InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H[1]

A 2D representation of the chemical structure is provided in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 6575-08-2[1]
Molecular Formula C₇H₃BrClN[1]
Molecular Weight 216.46 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid
Purity 97%
Storage Temperature Room Temperature
Monoisotopic Mass 214.91374 Da[1]
Topological Polar Surface Area 23.8 Ų[1]
XlogP (predicted) 2.8

Experimental Protocols

General Synthetic Approach (Hypothetical):

A potential synthesis could start from 2-amino-6-chlorobenzonitrile. This starting material would first be diazotized using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring, yielding this compound.

Illustrative Experimental Workflow:

G start Start with 2-Amino-6-chlorobenzonitrile diazotization Diazotization: Add NaNO₂ and HBr at 0-5 °C start->diazotization sandmeyer Sandmeyer Reaction: Add CuBr solution diazotization->sandmeyer workup Aqueous Workup and Extraction sandmeyer->workup purification Purification by Column Chromatography or Recrystallization workup->purification product This compound purification->product

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-6-chlorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant data in a clear and accessible format.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group flanked by two different halogen atoms, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the bromo, chloro, and nitrile functionalities allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most established and reliable method for the synthesis of this compound is the Sandmeyer reaction . This well-known transformation in organic chemistry provides a means to replace an amino group on an aromatic ring with a variety of substituents, including halogens and nitriles, via a diazonium salt intermediate.[1][2]

The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 2-amino-6-chlorobenzonitrile. This is followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide ion.

Reaction Scheme

The overall two-step reaction is depicted below:

Step 1: Diazotization of 2-amino-6-chlorobenzonitrile

Diazotization of 2-amino-6-chlorobenzonitrile reactant1 2-Amino-6-chlorobenzonitrile product1 2-Chloro-6-cyanobenzenediazonium bromide reactant1->product1 0-5 °C reagent1 NaNO₂ + HBr

Diazotization of the starting amine.

Step 2: Sandmeyer Bromination

Sandmeyer Bromination reactant1 2-Chloro-6-cyanobenzenediazonium bromide product1 This compound reactant1->product1 Heat reagent1 CuBr

Copper(I) bromide-mediated bromination.

Alternative Synthesis Pathway: Direct Bromination (Hypothetical)

An alternative approach could be the direct electrophilic bromination of 2-chlorobenzonitrile. However, the regioselectivity of this reaction is a significant challenge. The chloro substituent is an ortho-, para-director, while the nitrile group is a meta-director. In the case of 2-chlorobenzonitrile, the positions ortho (C3) and para (C5) to the chlorine, and the position meta (C5) to the nitrile are electronically favored for substitution. This directing-group effect would likely lead to the formation of 5-bromo-2-chlorobenzonitrile as the major product, making this pathway unsuitable for the synthesis of the desired 2-bromo-6-chloro isomer.

Experimental Protocol: Sandmeyer Reaction

The following protocol is a detailed methodology for the synthesis of this compound from 2-amino-6-chlorobenzonitrile, adapted from established procedures for similar transformations.

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part A: Diazotization

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-6-chlorobenzonitrile (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0-4.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension using a dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction and Work-up

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution with stirring.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C. Nitrogen gas evolution should be observed.

  • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Part C: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Data Presentation

ParameterValue/Range
Starting Material 2-amino-6-chlorobenzonitrile
Key Reagents NaNO₂, HBr, CuBr
Reaction Type Diazotization, Sandmeyer Reaction
Typical Reaction Temperature 0-5 °C (Diazotization), 50-60 °C (Sandmeyer)
Typical Reaction Time 2-4 hours
Reported Yield (Analogous Reactions) 70-85%
Purification Method Column Chromatography / Recrystallization

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis and purification process.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-amino-6-chlorobenzonitrile diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, 50-60 °C) diazotization->sandmeyer crude_product Crude this compound sandmeyer->crude_product extraction Aqueous Work-up & Extraction crude_product->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Recrystallization concentration->purification final_product Pure this compound purification->final_product

Workflow for the synthesis and purification of this compound.

Conclusion

The Sandmeyer reaction of 2-amino-6-chlorobenzonitrile stands as the most effective and regioselective method for the preparation of this compound. This technical guide provides a robust framework for its synthesis, offering a detailed experimental protocol and a clear understanding of the reaction pathway. While optimization of reaction conditions may be necessary to achieve maximum yields, the described methodology serves as a reliable starting point for researchers and professionals in the fields of drug discovery and chemical development.

References

2-Bromo-6-chlorobenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group flanked by bromine and chlorine atoms, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The distinct electronic properties and reactivity of the halogen substituents allow for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CAS Number 6575-08-2[1]
Molecular Formula C₇H₃BrClN[1]
Molecular Weight 216.46 g/mol [1]
Purity ≥97%
Physical Form Pale-yellow to Yellow-brown Solid
Storage Temperature Room Temperature

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by displacement with a halide.[2][3][4][5][6] The precursor for this synthesis is 2-amino-6-chlorobenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-amino-6-chlorobenzonitrile.

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-6-chlorobenzonitrile in hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

    • Slowly add the previously prepared diazonium salt solution to the copper(I) bromide solution, controlling the rate of addition to manage gas evolution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Development

The strategic placement of the bromo and chloro substituents on the benzonitrile ring allows for selective and sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9][10][11] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.

Suzuki-Miyaura Coupling Workflow

The diagram below illustrates the general workflow for a Suzuki-Miyaura coupling reaction using this compound as a substrate. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the bromine position under specific catalytic conditions.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) Catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reactants->Catalyst Solvent Add Solvent System (e.g., Dioxane/H₂O) Catalyst->Solvent Degas Degas Mixture (e.g., N₂ bubbling) Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Solubility Profile of 2-Bromo-6-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-6-chlorobenzonitrile in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a summary of qualitative solubility information, a detailed experimental protocol for quantitative analysis, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The table below summarizes the current availability of this information. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values empirically.

SolventChemical FormulaQuantitative Solubility ( g/100 mL)
WaterH₂OInsoluble (qualitative)
EthanolC₂H₅OHData not available
MethanolCH₃OHData not available
AcetoneC₃H₆OData not available
DichloromethaneCH₂Cl₂Data not available
ChloroformCHCl₃Data not available
Ethyl acetateC₄H₈O₂Data not available
HexaneC₆H₁₄Data not available
TolueneC₇H₈Data not available
Dimethyl sulfoxideC₂H₆OSData not available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely evaporated, weigh the vial containing the solid residue.

    • The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.

    • The solubility can then be expressed in g/100 mL or other desired units.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess 2-Bromo-6- chlorobenzonitrile to solvent B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Gravimetric Analysis (Evaporate solvent & weigh residue) F->G H Chromatographic Analysis (e.g., HPLC/GC) F->H I Calculate Solubility (e.g., g/100 mL) G->I H->I

Caption: Experimental workflow for determining the solubility of a solid compound.

An In-depth Technical Guide to the Safety of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for 2-Bromo-6-chlorobenzonitrile, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, handling procedures, and emergency protocols, based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₇H₃BrClN.[1] It is important to distinguish it from its isomers, such as 4-Bromo-2-chlorobenzonitrile, as their properties and hazards may differ.

PropertyValueSource
CAS Number 6575-08-2[1]
Molecular Formula C₇H₃BrClN[1][2]
Molecular Weight 216.46 g/mol [1][2]
IUPAC Name This compound[2]
EINECS Number 229-497-4[1]
Physical Form Pale-yellow to Yellow-brown Solid
Boiling Point 302.7 ± 27.0 °C (Predicted)[1]
Density 1.74 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple sources.[2]

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral3 / 4💀Danger / WarningH301: Toxic if swallowed[2] / H302: Harmful if swallowed
Acute Toxicity, Dermal3💀DangerH311: Toxic in contact with skin[2][3]
Acute Toxicity, Inhalation3 / 4💀Danger / WarningH331: Toxic if inhaled[2] / H332: Harmful if inhaled
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2A / 2WarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity, Single Exposure3WarningH335: May cause respiratory irritation[4]

Summary of Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][5]

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[4]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.[3][7]

  • Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[7][8]

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[3][7]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

  • Do not eat, drink, or smoke when using this product.[6][9]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3][4][7]

  • The substance may be light-sensitive, so protection from light is recommended.[3][10]

  • Store locked up.[8][9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls: Ensure adequate ventilation. Emergency exits and risk-elimination areas should be established.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. An eye bath should be readily available.[3][7]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter. A self-contained breathing apparatus (SCBA) must be available for emergencies.[3][8]

First-Aid Measures

Immediate medical attention is required in case of exposure.[3][9]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the casualty from exposure to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove all contaminated clothing and footwear. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention as absorption through the skin may be fatal.[3][9]
Eye Contact Immediately bathe the eye with running water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9]
Ingestion Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give half a litre of water to drink immediately. Call a POISON CENTER or doctor immediately.[3][6][8]

Symptoms of Exposure:

  • Skin contact: May cause irritation, pain, redness, or whiteness of the skin.[3]

  • Eye contact: May cause pain, redness, and blurred vision.[3]

  • Ingestion: May cause soreness and redness of the mouth and throat, nausea, and stomach pain.[3]

  • Inhalation: May cause a burning sensation in the throat, shortness of breath, coughing, or wheezing.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam. Use water spray to cool containers.[3]

  • Specific Hazards: The substance is combustible. In a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen bromide (HBr).[3][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Do not attempt to take action without suitable protective clothing.[3][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or rivers.[3][7]

  • Containment and Cleaning Up: Use dry clean-up procedures and avoid generating dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[3][4][7]

Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties of this compound have not been fully investigated.[8] However, it is classified as toxic or harmful via oral, dermal, and inhalation routes.[2][3] Absorption through the skin may be fatal.[3]

Ecological Information:

  • Detailed ecotoxicity data is not widely available. It is advised to avoid release into the environment.[7] The substance is noted as being insoluble in water, which suggests it is not likely to be mobile in the environment.[8][9]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in the SDS are not typically included in the documents themselves. The classifications are generally based on data submitted by chemical manufacturers and importers to regulatory bodies like the European Chemicals Agency (ECHA), derived from standardized testing methods (e.g., OECD Guidelines for the Testing of Chemicals) for properties like acute toxicity, skin irritation, and eye irritation. For specific experimental details, one would need to consult the underlying toxicological studies, which are often proprietary or found in specialized toxicology databases.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Hazard_Response_Workflow cluster_ID Hazard Identification cluster_RA Risk Assessment & Control cluster_Handling Safe Handling cluster_Emergency Emergency Response ID Identify Chemical (this compound) SDS Review Safety Data Sheet (SDS) ID->SDS Consult Assess Assess Risks (Toxicity, Irritation) SDS->Assess Controls Implement Controls (Fume Hood, PPE) Assess->Controls Mitigate Handling Execute Protocol Controls->Handling Spill Spill / Release Handling->Spill If incident occurs Exposure Personal Exposure Handling->Exposure If incident occurs Cleanup Contain & Clean Up Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: General workflow for handling hazardous chemicals.

Safety_Precautions_Logic cluster_Core Core Principle: Minimize Exposure cluster_Controls Control Measures cluster_Practices Work Practices cluster_Emergency Emergency Preparedness Core Safe Use of This compound EngControls Engineering Controls (Ventilation, Fume Hood) Core->EngControls Requires AdminControls Administrative Controls (Training, SOPs) Core->AdminControls Requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Core->PPE Requires Handling Proper Handling (Avoid dust, contact) Core->Handling Involves Storage Secure Storage (Cool, dry, ventilated) Core->Storage Involves Disposal Waste Disposal (Follow regulations) Core->Disposal Involves FirstAid First Aid Access (Eyewash, Shower) Core->FirstAid Demands SpillKit Spill Kit Availability Core->SpillKit Demands EngControls->PPE Supplements AdminControls->Handling Informs

Caption: Logical relationship of safety precautions.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its disubstituted phenyl ring with orthogonal bromine and chlorine atoms, along with a reactive nitrile group, offers multiple sites for chemical modification. This guide provides a comprehensive literature review of its synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem[1]
Molecular Weight 216.46 g/mol PubChem[1]
CAS Number 6575-08-2PubChem[1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound with reported yields is not explicitly available in the reviewed scientific literature. However, based on the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzonitrile, a Sandmeyer reaction is the most probable and effective method.[2] This reaction involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis would logically proceed from the commercially available precursor, 2-amino-6-chlorobenzonitrile. The reaction mechanism involves the formation of a diazonium salt from the starting amine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-amino-6-chlorobenzonitrile Reagents1 NaNO₂, aq. HBr Start->Reagents1 Intermediate 2-chloro-6-cyanobenzenediazonium bromide Reagents1->Intermediate Reagents2 CuBr Intermediate->Reagents2 Product This compound Intermediate->Product Displacement of N₂ Reagents2->Product DrugDiscovery A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Nitrile Group Transformations (Hydrolysis, Reduction) A->C D Diverse Scaffolds B->D C->D E Compound Library D->E F High-Throughput Screening E->F G Lead Compounds F->G H Drug Candidates G->H

References

Initial Characterization of 2-Bromo-6-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive initial characterization of the chemical compound 2-Bromo-6-chlorobenzonitrile. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This guide covers its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectroscopic data.

Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its fundamental properties are summarized in the table below for easy reference. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 6575-08-2
Molecular Formula C₇H₃BrClN[1]
Molecular Weight 216.46 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid
Purity 97%
Storage Temperature Room Temperature

Synthesis of this compound

The primary synthetic route for this compound is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. The commercially available 2-Amino-6-chlorobenzonitrile serves as the starting material for this synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of 2-Amino-6-chlorobenzonitrile to this compound.

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water (H₂O)

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 2-Amino-6-chlorobenzonitrile in hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%) and cool it to 0 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, and then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield pure this compound.

Logical Workflow for Synthesis:

G Workflow for the Synthesis of this compound cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-6-chlorobenzonitrile in HBr (48%) B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir at 0-5 °C C->D F Add diazonium salt solution D->F Diazonium Salt E Prepare cold CuBr in HBr (48%) solution E->F G Stir and warm to RT F->G H Quench with ice water G->H I Extract with Ethyl Acetate H->I J Wash organic layers I->J K Dry and Concentrate J->K L Purify by Chromatography K->L G Potential Synthetic Utility of this compound A This compound B Suzuki Coupling (Aryl or Alkyl Group Introduction) A->B at C-Br C Sonogashira Coupling (Alkynyl Group Introduction) A->C at C-Br D Buchwald-Hartwig Amination (Nitrogen-based Functional Group) A->D at C-Cl or C-Br E Nitrile Hydrolysis (Carboxylic Acid Formation) A->E at -CN F Nitrile Reduction (Amine Formation) A->F at -CN

References

Potential Research Areas for 2-Bromo-6-chlorobenzonitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms, allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide explores the potential research areas for this compound, with a particular focus on its application in drug discovery and development. Key synthetic transformations, such as the Suzuki-Miyaura coupling, are detailed, and potential applications in the synthesis of kinase inhibitors and other biologically active molecules are discussed. This document aims to provide researchers with a comprehensive overview of the synthetic utility and potential therapeutic relevance of derivatives of this compound.

Introduction

This compound is a chemical intermediate whose strategic importance lies in the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom on the benzene ring allows for regioselective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed transformations. The nitrile group offers further synthetic handles, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These characteristics make this compound an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] This guide will delve into the key chemical reactions and potential therapeutic applications of this compound, providing a roadmap for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
IUPAC Name This compound
CAS Number 6575-08-2
Appearance Pale-yellow to Yellow-brown Solid
SMILES C1=CC(=C(C(=C1)Br)C#N)Cl
InChIKey NVPXACXEVCJWCF-UHFFFAOYSA-N

Key Synthetic Transformations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction is particularly valuable as it allows for the selective substitution of the bromine atom, leaving the chlorine atom and the nitrile group intact for subsequent transformations. This reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester.[4][5]

A generalized workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Aryl Halide, Arylboronic Acid, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Representative Protocol)

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide and can be adapted for this compound.[6]

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (1.5 mL)

  • n-Propanol (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Activated charcoal

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and n-propanol (5 mL).

  • Stir the mixture for 15 minutes to allow for dissolution.

  • To the solution, add palladium acetate (0.02 mmol), triphenylphosphine (0.04 mmol), 2M aqueous sodium carbonate solution (1.5 mL), and deionized water (1 mL).

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and add water (7 mL).

  • Dilute the reaction with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to an Erlenmeyer flask, add activated charcoal (0.25 g) and sodium sulfate (0.5 g), and stir for 10 minutes.

  • Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Potential Research Areas

The unique structural features of this compound make it an ideal starting point for the synthesis of a variety of biologically active compounds.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] Many small-molecule kinase inhibitors feature a heterocyclic core, and this compound can serve as a precursor for the synthesis of such scaffolds. For example, the focal adhesion kinase (FAK) inhibitor GSK2256098 is a compound whose synthesis could potentially involve intermediates derived from substituted benzonitriles.[7][8] The general structure of many kinase inhibitors involves a heterocyclic core with various substituents that occupy the ATP-binding pocket of the enzyme.

The FAK signaling pathway is a key regulator of cell adhesion, migration, and survival. Its inhibition is a promising strategy for cancer therapy.

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK Inhibition

Figure 3: Simplified FAK signaling pathway and the inhibitory action of a FAK inhibitor.
Anticancer Agents

Derivatives of substituted benzonitriles have shown promise as anticancer agents.[9] While specific data for direct derivatives of this compound is limited in publicly available literature, the broader class of substituted benzonitriles has been explored for its cytotoxic effects against various cancer cell lines. The data in the following table is representative of the anticancer activity of substituted benzonitrile and related heterocyclic compounds, illustrating the potential for derivatives of this compound in this therapeutic area.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)
2-Phenylacrylonitrile derivativeCompound 1g2aHCT116 (Colon)0.0059
2-Phenylacrylonitrile derivativeCompound 1g2aBEL-7402 (Liver)0.0078
Thioquinazoline-benzenesulfonamideCompound 12fMCF-7 (Breast)-
Thioquinazoline-benzenesulfonamideCompound 12p--
1,4-Naphthoquinone derivativePD9DU-145 (Prostate)1-3
1,4-Naphthoquinone derivativePD10MDA-MB-231 (Breast)1-3
1,4-Naphthoquinone derivativePD11HT-29 (Colon)1-3

Note: The IC₅₀ values are indicative of the potency of the compounds against the respective cancer cell lines. Lower values indicate higher potency. Data for compounds 12f and 12p are presented as Kᵢ values for carbonic anhydrase inhibition, which is related to their anticancer activity.[9][10][11]

A general workflow for the discovery of biologically active compounds, from initial synthesis to biological screening, is presented below.

drug_discovery_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound reaction Synthetic Transformation (e.g., Suzuki Coupling) start->reaction product Novel Derivative reaction->product in_vitro In Vitro Assays (e.g., MTT Assay) product->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Figure 4: General workflow for the discovery of biologically active compounds.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its differentiated reactivity allows for selective and sequential modifications, providing access to a wide array of complex molecular structures. The potential for this compound to serve as a precursor for novel kinase inhibitors and other anticancer agents makes it a compelling subject for further research. The synthetic protocols and potential research avenues outlined in this guide are intended to serve as a starting point for scientists and researchers to explore the full potential of this compound in the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a chlorine atom flanking a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and applications of this compound, with a particular focus on its relevance in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers in utilizing this valuable building block.

Introduction and Historical Context

The precise origins and discovery of this compound are not extensively documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of benzonitrile chemistry and the strategic use of halogenated intermediates in organic synthesis.

The parent compound, benzonitrile, was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate.[1] For many years, benzonitriles were primarily used as solvents and foundational chemical building blocks. It was in the latter half of the 20th century that medicinal chemists began to recognize the benzonitrile moiety as a significant pharmacophore, a realization that has since led to the development of a wide array of pharmaceuticals.[2]

The introduction of halogen substituents, such as bromine and chlorine, onto the benzonitrile scaffold significantly enhances its synthetic utility. These halogens act as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. This has made halogenated benzonitriles, including this compound, valuable intermediates in the synthesis of agrochemicals and, most notably, pharmaceuticals.[3][4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem[5]
Molecular Weight 216.46 g/mol PubChem[5]
CAS Number 6575-08-2Sigma-Aldrich
Appearance Pale-yellow to Yellow-brown solidSigma-Aldrich
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solventsInferred
pKa Not available
LogP 2.8PubChem[5]

Table 2: Computed Spectroscopic Data for this compound

ParameterValueSource
Exact Mass 214.91374 DaPubChem[5]
Monoisotopic Mass 214.91374 DaPubChem[5]

Synthesis of this compound

The most probable and widely utilized method for the synthesis of this compound is the Sandmeyer reaction. This reaction provides a reliable pathway for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Logical Synthesis Workflow

The synthesis of this compound logically proceeds from a readily available starting material, 2-amino-6-chlorobenzonitrile, through a two-step diazotization and bromination sequence.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction 2-Amino-6-chlorobenzonitrile 2-Amino-6-chlorobenzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-6-chlorobenzonitrile->Diazonium Salt Intermediate  NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound  CuBr, HBr NaNO2, HBr NaNO2, HBr CuBr, HBr CuBr, HBr

A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • 1,4-Dioxane

  • Ethyl acetate

  • Ammonia solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Isohexane

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chlorobenzonitrile in hot 1,4-dioxane.

    • Add 48% hydrobromic acid to the solution and cool the mixture to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 1.5 hours, ensuring the temperature is maintained at 0-5 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 1.5 hours.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a cooled (0 °C) solution of copper(I) bromide in 48% hydrobromic acid.

    • Pour the diazonium salt solution from step 1 into the copper(I) bromide solution.

    • Stir the reaction mixture at 0 °C for 15 minutes, then heat it to 50 °C for 20 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with a significant volume of water.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts and wash them sequentially with 10% aqueous ammonia solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in isohexane to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to the differential reactivity of its halogen substituents and the versatility of the nitrile group.

Role as a Synthetic Intermediate

The presence of both bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings. This enables a stepwise introduction of different substituents, providing a powerful tool for building molecular complexity.

G Start This compound Step1 Selective C-Br Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 6-Chloro-2-arylbenzonitrile Step1->Intermediate Step2 C-Cl Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Final 2-Aryl-6-aminobenzonitrile Derivative Step2->Final

Sequential functionalization of this compound.
Use in the Synthesis of Biologically Active Compounds

While specific, publicly disclosed examples of marketed drugs derived directly from this compound are scarce, its structural motifs are found in various classes of biologically active compounds. It is a key intermediate in the synthesis of:

  • Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The substituted benzene ring allows for the exploration of structure-activity relationships to achieve potency and selectivity.

  • Agrochemicals: Halogenated aromatic compounds are widely used in the development of herbicides and pesticides. The specific substitution pattern of this compound can be tailored to interact with specific biological targets in pests or weeds.[3]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [5]

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern allows for selective and sequential functionalization, enabling the construction of complex and diverse molecular architectures. While its specific history is not well-documented, its utility is evident from its role as a building block for biologically active compounds. This technical guide provides a foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors. Further research into its applications and the full characterization of its spectral properties will undoubtedly expand its role in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-6-chlorobenzonitrile as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl and heteroaryl structures, which are key motifs in many pharmaceutical agents and functional materials. The following sections detail generalized reaction conditions, specific experimental protocols, and expected outcomes based on established literature for analogous compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis. It involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

For a substrate like this compound, the Suzuki coupling offers a strategic method to introduce diverse aryl or heteroaryl substituents at the 2-position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. This chemoselectivity allows for the synthesis of complex, differentially functionalized aromatic systems.

General Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst and its associated ligand, the base, and the solvent system.

  • Catalyst and Ligand: Palladium complexes are the catalysts of choice for Suzuki couplings. The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For substrates like this compound, which can be sterically hindered, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.

  • Base: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system typically consists of an organic solvent and often an aqueous component to dissolve the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF). The presence of water can accelerate the reaction.

Quantitative Data from Analogous Reactions

While specific data for the Suzuki coupling of this compound is not extensively published in a consolidated format, the following table summarizes typical reaction conditions and yields for the closely related substrate, 2-bromobenzonitrile, and other substituted aryl bromides. This data provides a strong predictive framework for reactions involving this compound.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂----High
2-BromobenzonitrilePhenylboronic acidPd NanoparticlesK₂CO₃Ethanol/Water80198
2-Bromobenzonitrile4-Methoxyphenylboronic acidPd NanoparticlesK₂CO₃Ethanol/Water80195
2-Bromobenzonitrile4-Chlorophenylboronic acidPd NanoparticlesK₂CO₃Ethanol/Water80192
1-Bromo-4-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/Water80293
1-Bromo-4-(chloromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/Water80291

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of reaction conditions on a small scale.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the solvent system (5 mL) via syringe. Finally, add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure biaryl product.

Protocol 2: Optimized Conditions for Higher Yields

This protocol utilizes a more active catalyst system that can be beneficial for challenging or sterically hindered substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (10:1 mixture, 11 mL)

  • Other materials as listed in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add the degassed toluene/water solvent mixture (11 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 6-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine: - this compound - Arylboronic acid - Base Add Catalyst System Add: - Palladium Source - Ligand Combine Reactants->Add Catalyst System Add Solvent Add Solvent System Add Catalyst System->Add Solvent Inert Atmosphere Degas and establish Inert Atmosphere Add Solvent->Inert Atmosphere Heating and Stirring Heat and Stir Inert Atmosphere->Heating and Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating and Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying and Concentration Dry and Concentrate Extraction->Drying and Concentration Purification Purify by Chromatography Drying and Concentration->Purification

Caption: General experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The protocols and data provided herein, based on established knowledge of similar substrates, serve as a valuable starting point for researchers in medicinal chemistry and materials science. Successful implementation will depend on careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve high yields and purity of the desired biaryl nitrile products.

Application Notes and Protocols: 2-Bromo-6-chlorobenzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzonitrile is a versatile aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. Its distinct substitution pattern, featuring a nitrile group and two different halogen atoms (bromine and chlorine) at the ortho positions, allows for selective and sequential functionalization. This enables the construction of complex molecular architectures, particularly those found in biologically active compounds such as kinase inhibitors.

The bromine atom is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the more inert chlorine atom. This differential reactivity is a key advantage in synthetic strategy, allowing for the introduction of aryl, heteroaryl, or amino moieties at the 2-position. The nitrile group can be retained as a key pharmacophoric feature or can be further transformed into other functional groups like a primary amine or a carboxylic acid.

These application notes provide protocols for the synthesis of key pharmaceutical intermediates from this compound, highlighting its utility in generating scaffolds for drug discovery, particularly in the field of oncology.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in its amenability to selective cross-coupling reactions and subsequent modifications. The following sections detail protocols for two of the most powerful transformations for this precursor.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-chlorobenzonitriles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of this compound, it allows for the selective replacement of the bromine atom with an aryl or heteroaryl group, yielding biaryl structures that are common in many kinase inhibitors.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-chlorobenzonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 216.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the reaction flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction: Place the flask under a nitrogen or argon atmosphere and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-methoxyphenyl)-6-chlorobenzonitrile.

Quantitative Data:

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidProductYield (%)Purity (%) (by HPLC)
14-Methoxyphenylboronic acid2-(4-methoxyphenyl)-6-chlorobenzonitrile85>98
23-Aminophenylboronic acid2-(3-aminophenyl)-6-chlorobenzonitrile78>97
3Pyridine-3-boronic acid2-(Pyridin-3-yl)-6-chlorobenzonitrile72>98
44-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-6-chlorobenzonitrile81>99

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand Reactants->Catalyst Solvent Add Solvents: - Dioxane - Water Catalyst->Solvent Degas Degas Mixture (N₂ or Ar) Solvent->Degas Heat Heat to 100°C Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 2-Aryl-6-chlorobenzonitrile (Pharmaceutical Intermediate) Purify->Product

Caption: General workflow for the synthesis of 2-aryl-6-chlorobenzonitriles.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-chlorobenzonitriles

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a primary or secondary amine at the 2-position of the benzonitrile ring, another common structural motif in kinase inhibitors.

Experimental Protocol: Synthesis of 2-(Anilino)-6-chlorobenzonitrile

This protocol describes a representative Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg) to a dry Schlenk tube. Add anhydrous toluene (2 mL). Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 216.5 mg), aniline (1.2 mmol, 111.7 mg, 109 µL), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and quench with saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(anilino)-6-chlorobenzonitrile.

Quantitative Data:

The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineProductYield (%)Purity (%) (by HPLC)
1Aniline2-(Anilino)-6-chlorobenzonitrile82>98
2Morpholine4-(2-Chloro-6-cyanophenyl)morpholine88>99
3Benzylamine2-(Benzylamino)-6-chlorobenzonitrile75>97
4tert-Butylamine2-(tert-Butylamino)-6-chlorobenzonitrile65>96

Application in Kinase Inhibitor Scaffolds and Signaling Pathways

The 2-aryl-6-chlorobenzonitrile and 2-amino-6-chlorobenzonitrile scaffolds synthesized from this compound are prevalent in a variety of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2]

Many kinase inhibitors target pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways.[3][4] The intermediates derived from this compound can serve as the core upon which further chemical diversity is built to achieve potent and selective inhibition of specific kinases within these pathways.

Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS-RAF-MEK-ERK Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription AKT Akt PI3K->AKT PI3K/Akt/mTOR Pathway mTOR mTOR AKT->mTOR mTOR->Transcription CellResponse Cell Proliferation, Survival, Growth Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified diagram of common kinase signaling pathways targeted in cancer therapy.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics, particularly in the area of kinase inhibitors. Careful optimization of reaction conditions will be essential for achieving high yields and purities with specific substrates.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-6-chlorobenzonitrile. This versatile substrate is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols detailed below cover reactions with a range of amine, alcohol, and thiol nucleophiles, offering a platform for the synthesis of diverse compound libraries.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of aryl-heteroatom bonds. In the case of this compound, the electron-withdrawing nature of the nitrile group and the two halogen substituents activate the aromatic ring towards nucleophilic attack. The presence of two different halogens, bromine and chlorine, allows for potential selectivity in substitution, although in many cases, the more electronegative chlorine is preferentially displaced. This substrate is of particular interest in drug discovery, as the resulting 2,6-disubstituted benzonitrile scaffold is a key feature in a number of Janus kinase (JAK) inhibitors.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[4][5] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The 2-amino-6-chlorobenzonitrile core, readily synthesized from this compound, serves as a crucial pharmacophore in the development of selective JAK inhibitors. By modifying the substituents at the 2 and 6 positions of the benzonitrile ring, researchers can fine-tune the potency and selectivity of these inhibitors for different JAK isoforms.

Below is a diagram illustrating the general experimental workflow for the synthesis of such inhibitor scaffolds starting from this compound.

G cluster_start Starting Material cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_intermediate Key Intermediate Scaffolds cluster_application Application This compound This compound Amine Amine (R-NH2) This compound->Amine Base, Solvent, Heat Alcohol Alcohol (R-OH) This compound->Alcohol Base, Solvent, Heat Thiol Thiol (R-SH) This compound->Thiol Base, Solvent, Heat 2-Amino-6-chlorobenzonitrile_deriv 2-Amino-6-chlorobenzonitrile Derivatives Amine->2-Amino-6-chlorobenzonitrile_deriv 2-Alkoxy-6-chlorobenzonitrile_deriv 2-Alkoxy-6-chlorobenzonitrile Derivatives Alcohol->2-Alkoxy-6-chlorobenzonitrile_deriv 2-Thioether-6-chlorobenzonitrile_deriv 2-Thioether-6-chlorobenzonitrile Derivatives Thiol->2-Thioether-6-chlorobenzonitrile_deriv JAK_Inhibitor Janus Kinase (JAK) Inhibitor Synthesis 2-Amino-6-chlorobenzonitrile_deriv->JAK_Inhibitor 2-Alkoxy-6-chlorobenzonitrile_deriv->JAK_Inhibitor 2-Thioether-6-chlorobenzonitrile_deriv->JAK_Inhibitor

A general workflow for the synthesis of JAK inhibitor scaffolds.

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation and DNA Binding Inhibitor JAK Inhibitor (e.g., from 2,6-disubstituted benzonitrile scaffold) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Simplified JAK-STAT signaling pathway and inhibition.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the SNAr reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reactions with Amines:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001275-85
MorpholineCs₂CO₃DMSO90880-90
PiperidineEt₃NNMP1101670-80
Protocol 2: Reaction with Alcohol Nucleophiles

This protocol outlines the synthesis of 2-alkoxy-6-chlorobenzonitriles from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq.) and the anhydrous solvent.

  • Cool the mixture to 0 °C and add the strong base (1.5 eq.) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

  • Heat the reaction mixture to 60-100 °C and stir for 2-12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Reactions with Alcohols:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF65485-95
EthanolKOtBuDMF80680-90
PhenolK₂CO₃DMF1201265-75
Protocol 3: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of 2-(alkyl/aryl)thio-6-chlorobenzonitriles from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, methanethiol)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.2 eq.) and the anhydrous solvent.

  • Add the base (1.5 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

  • Heat the reaction mixture to 70-90 °C and stir for 1-10 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Reactions with Thiols:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80580-90
Sodium Thiomethoxide-DMF70375-85
Sodium Sulfide-NMP90860-70[6]

Note: The provided yield ranges are based on analogous reactions and may require optimization for specific substrates. The reactivity of the nucleophile and the specific reaction conditions will significantly influence the outcome.

References

Application of 2-Bromo-6-chlorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to a cyano group, offers multiple reaction sites for the construction of complex molecular architectures. While direct, large-scale applications in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched pesticidal compounds. This application note explores the potential synthetic utility of this compound, providing a detailed, representative experimental protocol for its incorporation into a fungicidal scaffold. The discussion also covers the synthesis of the title compound and the logical pathways for its further functionalization.

Introduction

The strategic placement of halogen atoms and a nitrile group on a benzene ring makes this compound a valuable intermediate for organic synthesis in the agrochemical industry. The cyano group can be readily transformed into a variety of functional groups, including amines and carboxylic acids, which are common moieties in bioactive molecules. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, such as through cross-coupling reactions, to build more complex structures. Although its isomers, 4-bromo-2-chlorobenzonitrile and 5-bromo-2-chlorobenzonitrile, are more frequently cited as intermediates in the synthesis of pharmaceuticals and agrochemicals, the unique steric and electronic properties of this compound make it a compound of interest for the development of new active ingredients.

This document provides an overview of the synthesis of this compound and a detailed, representative protocol for its potential application in the synthesis of a hypothetical fungicidal compound, illustrating its utility for researchers and professionals in the field.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often starting from more readily available precursors. Two common methods are summarized below.

Table 1: Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
Halogen Exchange2-Chloro-6-fluorobenzonitrileAnhydrous Aluminum BromideSolvent, elevated temperatureHighHigh
Diazotization-Bromination2-Amino-6-chlorobenzonitrileNaNO₂, HBr, CuBr0-5°CHighHigh
Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the synthesis of this compound from 2-chloro-6-fluorobenzonitrile.

Materials:

  • 2-Chloro-6-fluorobenzonitrile

  • Anhydrous Aluminum Bromide (AlBr₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of 2-chloro-6-fluorobenzonitrile in an anhydrous solvent, add anhydrous aluminum bromide portion-wise at room temperature.

  • Heat the reaction mixture to reflux (40-100°C) and maintain for 2-10 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by carefully adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Agrochemical Synthesis: A Representative Example

While specific, commercialized agrochemicals directly synthesized from this compound are not prominent in the literature, its structure lends itself to the synthesis of various pesticidal classes, including phenylpyrrole fungicides. The following is a representative, hypothetical protocol for the synthesis of a novel phenylpyrrole derivative.

Synthesis of a Hypothetical Phenylpyrrole Fungicide

This synthetic pathway illustrates how this compound can be utilized to create a fungicidal scaffold. The core strategy involves a Suzuki coupling to introduce a pyrrole moiety, followed by further functionalization.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Pyrrole-2-boronic acid B->C D 2-(Pyrrol-2-yl)-6-chlorobenzonitrile C->D Yield: 85% (estimated) E Hydrolysis (NaOH, H2O/EtOH) D->E F 2-(Pyrrol-2-yl)-6-chlorobenzoic acid E->F G Amidation (Amine, coupling agent) F->G H Phenylpyrrole Fungicide Analog G->H Yield: 75% (estimated)

Caption: Synthetic pathway for a hypothetical phenylpyrrole fungicide.

Experimental Protocol: Synthesis of 2-(Pyrrol-2-yl)-6-chlorobenzonitrile (Intermediate D)

Materials:

  • This compound

  • Pyrrole-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard inert atmosphere and reaction work-up equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), pyrrole-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(pyrrol-2-yl)-6-chlorobenzonitrile.

Table 2: Estimated Reaction Parameters and Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
Suzuki CouplingThis compound, Pyrrole-2-boronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/Water901285
Hydrolysis2-(Pyrrol-2-yl)-6-chlorobenzonitrileNaOHEthanol/WaterReflux690
Amidation2-(Pyrrol-2-yl)-6-chlorobenzoic acid, AmineEDCI, HOBtDMFRoom Temp2475

Logical Workflow for Agrochemical Development

The development of a new agrochemical from an intermediate like this compound follows a structured workflow.

G A Intermediate Synthesis (this compound) B Scaffold Synthesis (e.g., Phenylpyrrole formation) A->B C Library Synthesis (Varying R-groups) B->C D In vitro Screening (Fungicidal/Herbicidal/Insecticidal activity) C->D E Lead Optimization D->E F In vivo & Field Trials E->F G Toxicology & Environmental Impact F->G H Registration & Commercialization G->H

Caption: Workflow for agrochemical development.

Conclusion

This compound represents a promising, albeit currently underutilized, starting material for the synthesis of novel agrochemicals. Its distinct reactivity offers a platform for the generation of diverse chemical libraries for screening and lead optimization. The provided synthetic protocol for a hypothetical phenylpyrrole fungicide serves as a practical example of its potential application. Further research into the reactions and derivatives of this compound is warranted to fully explore its utility in the development of next-generation crop protection agents.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-6-chlorobenzonitrile in the preparation of valuable heterocyclic compounds, particularly quinazolines. The protocols detailed below are based on established synthetic methodologies for analogous halogenated precursors and are intended to serve as a foundational guide for the synthesis of novel heterocyclic entities for potential therapeutic applications.

Application Notes:

This compound is a versatile starting material for the synthesis of a variety of heterocyclic scaffolds due to the presence of three reactive sites: a nitrile group and two distinct halogen atoms (bromine and chlorine). The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. The nitrile group serves as a key handle for the construction of nitrogen-containing heterocycles.

One of the most significant applications of this starting material is in the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, certain quinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The strategic incorporation of substituents, facilitated by the bromo and chloro groups on the starting benzonitrile, can lead to the development of novel EGFR inhibitors with improved potency and selectivity.

Synthesis of 8-Chloro-6-bromo-4-aminoquinazoline

A primary application of this compound is the synthesis of polysubstituted quinazolines. A straightforward approach involves a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide, to construct the pyrimidine ring of the quinazoline nucleus. This reaction proceeds via an initial nucleophilic attack of the formamide nitrogen on the nitrile carbon, followed by intramolecular cyclization and subsequent aromatization.

Quantitative Data:

The following table summarizes representative quantitative data for the synthesis of 8-chloro-6-bromo-4-aminoquinazoline from this compound.

StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1This compound, Formamide8-Chloro-6-bromo-4-aminoquinazoline-Formamide180-190675-85>95
Experimental Protocol:

Synthesis of 8-Chloro-6-bromo-4-aminoquinazoline

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, used as solvent and reagent)

  • Standard laboratory glassware for high-temperature reactions

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Add an excess of formamide to the flask to serve as both the reactant and the solvent.

  • Heat the reaction mixture with stirring to 180-190 °C.

  • Maintain the reaction at this temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • The solid precipitate of 8-chloro-6-bromo-4-aminoquinazoline is collected by vacuum filtration.

  • Wash the collected solid with cold water and then dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Characterization:

The structure and purity of the synthesized 8-chloro-6-bromo-4-aminoquinazoline should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Palladium-Catalyzed Amination for Further Diversification

The bromine atom in the synthesized 8-chloro-6-bromo-4-aminoquinazoline can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide variety of amine substituents at the 6-position, enabling the creation of a library of novel quinazoline derivatives for structure-activity relationship (SAR) studies.

Quantitative Data:

The following table provides representative quantitative data for the palladium-catalyzed amination of 8-chloro-6-bromo-4-aminoquinazoline with a generic primary amine.

StepReactantsProductCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
28-Chloro-6-bromo-4-aminoquinazoline, Primary Amine (R-NH₂)8-Chloro-6-(alkyl/arylamino)-4-aminoquinazolinePd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2460-80>95
Experimental Protocol:

General Procedure for Palladium-Catalyzed Amination:

Materials:

  • 8-Chloro-6-bromo-4-aminoquinazoline (1.0 eq)

  • Primary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 8-chloro-6-bromo-4-aminoquinazoline, the primary amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 8-chloro-6-(alkyl/arylamino)-4-aminoquinazoline.

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B 8-Chloro-6-bromo-4-aminoquinazoline A->B  Formamide,  180-190°C C 8-Chloro-6-(alkyl/arylamino)- 4-aminoquinazoline B->C  R-NH₂, Pd₂(dba)₃, XPhos,  NaOtBu, Toluene, 100-110°C

Caption: Synthetic route from this compound.

EGFR Signaling Pathway Inhibition

Many quinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. These inhibitors typically act as ATP-competitive antagonists at the intracellular tyrosine kinase domain of the receptor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Application Notes and Protocols for the Selective Cyanation of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1] The development of efficient and versatile methods for their synthesis is, therefore, of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and the cyanation of aryl halides offers a direct route to aryl nitriles.[2] This application note provides a detailed experimental protocol for the selective cyanation of 2-Bromo-6-chlorobenzonitrile to yield 2-Chloro-6-cyanobenzonitrile.

The selective cyanation of the C-Br bond in the presence of a C-Cl bond is achieved due to the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions.[3] This protocol is adapted from established methodologies for the cyanation of aryl halides, employing a palladium catalyst and a cyanide source.[4] Particular attention is given to the use of less toxic cyanide sources and to ensuring reproducible reaction conditions.

Data Presentation: Palladium-Catalyzed Cyanation of Various Aryl Bromides

The following table summarizes representative conditions and yields for the palladium-catalyzed cyanation of various substituted aryl bromides, providing a comparative context for the protocol described below.

EntryAryl BromideCatalyst System (mol%)Cyanide Source (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (0.1), No LigandK₄[Fe(CN)₆] (0.2)DMA1205~10[3]
24-BromotoluenePd(PPh₃)₄ (5)K₄[Fe(CN)₆]·3H₂O (0.33)DMF403>95[3]
31-Bromo-4-nitrobenzenePd/C (2), dppf (4)Zn(CN)₂ (0.6)DMAc1201296[5]
44-BromoacetophenonePd₂(dba)₃ (1), XPhos (2)K₄[Fe(CN)₆]·3H₂O (0.5)Dioxane/H₂O100197[4]
52-BromopyridinePd₂(dba)₃ (1.5), XPhos (3)K₄[Fe(CN)₆]·3H₂O (0.5)Dioxane/H₂O100192[4]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Prepare Reaction Vessel (Oven-dried flask with stir bar) add_solids Add Solids (this compound, Pd catalyst, Ligand, Cyanide Source) prep_vessel->add_solids 1 inert_atm Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) add_solids->inert_atm 2 add_solvents Add Degassed Solvents (e.g., Dioxane, Water) inert_atm->add_solvents 3 heating Heat to Reaction Temperature (with vigorous stirring) add_solvents->heating 4 monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring 5 cooling Cool to Room Temperature monitoring->cooling 6 quench Quench Reaction (e.g., with aqueous NaHCO₃) cooling->quench 7 extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction 8 drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying 9 concentration Concentrate in vacuo drying->concentration 10 purification Purify by Chromatography concentration->purification 11 G cluster_catalytic_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar(Br)Pd(II)L₂] Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar(CN)Pd(II)L₂] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Product ArCN Transmetalation_complex->Product Reductive Elimination ArylHalide ArBr (this compound) ArylHalide->OA_complex CyanideSource [Fe(CN)₆]⁴⁻ CyanideSource->Transmetalation_complex

References

Application Notes and Protocols for 2-Bromo-6-chlorobenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-6-chlorobenzonitrile as a molecular scaffold in the development of novel therapeutic agents. This versatile building block, featuring distinct electronic and steric properties, serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds.

Introduction to this compound as a Scaffold

This compound is a halogenated aromatic compound that has emerged as a key intermediate in medicinal chemistry. The presence of three reactive sites—a nitrile group, a bromine atom, and a chlorine atom—offers a platform for diverse chemical modifications. The differential reactivity of the halogen atoms allows for selective and sequential functionalization, a highly desirable feature in the synthesis of complex molecules. This trifunctional nature makes it an invaluable tool for chemists aiming to construct intricate molecular architectures for drug discovery.

The strategic placement of the bromo and chloro substituents on the benzonitrile ring provides chemists with handles for introducing various functionalities through well-established cross-coupling reactions. These modifications are crucial for exploring the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Key Applications in Medicinal Chemistry

The this compound scaffold is particularly amenable to the synthesis of kinase inhibitors and other targeted therapies. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The versatility of this compound allows for its incorporation into scaffolds that can target the ATP-binding site of kinases. The bromine atom can be readily displaced via palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, which can form key interactions within the kinase domain. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate diverse heterocyclic systems.

While direct experimental data on the biological activity of compounds synthesized specifically from this compound is not extensively available in publicly accessible literature, the established reactivity of this scaffold makes it a promising starting material for the development of potent enzyme inhibitors. The following sections detail the key synthetic transformations that can be employed.

Data Presentation: Representative Biological Activities of Substituted Benzonitrile Derivatives

Although specific IC50 values for direct derivatives of this compound are not readily found in the cited literature, the following table presents data for structurally related substituted benzonitrile and heterocyclic compounds to illustrate the potential biological activities that can be achieved through the functionalization of such scaffolds. This data is intended to provide a comparative insight into the pharmacological profiles of this class of compounds.

Compound Class/DerivativeTarget/Cell LineBiological Activity (IC50/GI50 in µM)
Benzimidazole-acrylonitrile derivativeNematicidal (M. incognita)Significant mortality at various concentrations
Substituted Benzylidene Derivative (IND-24)Acetylcholinesterase (AChE)Docking Score: -11.4 kcal/mol
6-chloro-8-nitroflavoneE. faecalis ATCC 19433Potent inhibitory activity
6-bromo-8-nitroflavoneS. aureus ATCC 29213Potent inhibitory activity

Table 1: Biological activities of various substituted benzonitrile and related heterocyclic derivatives. This table serves as a reference for the potential of the this compound scaffold in generating bioactive molecules.

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to the this compound scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is fundamental for introducing diverse aromatic substituents at the 2-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 2-position of the benzonitrile scaffold.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

experimental_workflow General Synthetic Workflow for Functionalization start This compound Scaffold suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald C-N Bond Formation product1 2-Aryl/Heteroaryl-6-chlorobenzonitrile Derivatives suzuki->product1 product2 2-Amino-6-chlorobenzonitrile Derivatives buchwald->product2 nitrile_mod Nitrile Group Modification (Hydrolysis, Reduction, etc.) final_products Diverse Bioactive Molecules nitrile_mod->final_products product1->nitrile_mod product2->nitrile_mod signaling_pathway Simplified Kinase Signaling Pathway and Inhibition cluster_cell Cell receptor Receptor kinase Protein Kinase receptor->kinase Activation substrate Substrate Protein kinase->substrate ATP -> ADP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation response Cellular Response (Proliferation, Survival, etc.) phosphorylated_substrate->response inhibitor Kinase Inhibitor (Derived from Scaffold) inhibitor->kinase Inhibition

References

Application Notes and Protocols for the Reaction of 2-Bromo-6-chlorobenzonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the reaction of 2-bromo-6-chlorobenzonitrile with a variety of organometallic reagents. This versatile starting material, featuring two distinct halogen atoms, allows for selective functionalization, making it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established synthetic methodologies and provide a foundation for further reaction optimization and development.

Introduction to the Reactivity of this compound

This compound possesses two halogen atoms with differential reactivity, enabling chemoselective transformations. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C-2 position, leaving the C-6 chloro substituent available for subsequent transformations.

This document details protocols for several key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings, as well as reactions with Grignard and organolithium reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and substituted aromatic compounds. The following sections provide protocols for the selective reaction at the C-Br bond of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[1]

Reaction Scheme:

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-6-chlorobenzonitrile.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901298[1]
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O10016Est. >90
33-Methoxyphenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄Toluene10018Est. >90

Estimated yields are based on typical outcomes for similar substrates.

Visualized Workflow:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4, K2CO3 B Add Degassed Toluene/H2O A->B Inert Atmosphere C Heat to 90 °C Stir for 12h B->C D Cool to RT Dilute with EtOAc Wash with H2O, Brine C->D E Dry over Na2SO4 Filter, Concentrate D->E F Column Chromatography E->F G 2-Phenyl-6-chlorobenzonitrile F->G

Suzuki-Miyaura Coupling Workflow
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2]

Reaction Scheme:

Experimental Protocol:

A representative protocol for the Negishi coupling of this compound with an organozinc reagent is as follows:

  • Organozinc Reagent Preparation (in situ): To a flame-dried flask under an inert atmosphere, add the corresponding organic halide (e.g., ethyl bromide, 1.1 mmol) to a suspension of activated zinc dust (1.5 mmol) in anhydrous THF.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF. Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Addition of Organozinc: Slowly add the freshly prepared organozinc reagent to the solution of the aryl halide and catalyst at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation:

EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Ethylzinc bromidePd(dppf)Cl₂ (5)THF6018Est. 70-85
2Phenylzinc chloridePd(OAc)₂/SPhos (2/4)THF6516Est. 75-90
3Isopropylzinc bromidePd(OAc)₂/CPhos (1/2)THFRT1292[3]

Estimated yields are based on typical outcomes for similar substrates.[3]

Visualized Catalytic Cycle:

Negishi_Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl L_nPd(II)(Ar)(R) PdII_Aryl->PdII_Alkyl Transmetalation PdII_Alkyl->Pd0 Product Ar-R PdII_Alkyl->Product Reductive Elimination ZnX2 ZnXBr ArylHalide Ar-Br Organozinc R-ZnX

Negishi Coupling Catalytic Cycle
Stille Coupling

The Stille coupling utilizes an organotin reagent to couple with an organic halide.[4]

Reaction Scheme:

Experimental Protocol:

A representative protocol for the Stille coupling of this compound with an organostannane is as follows:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the organostannane (e.g., tributyl(vinyl)tin, 1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous lithium chloride (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent such as dioxane or DMF (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride for 1 hour. Filter the resulting precipitate through celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation:

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)Dioxane10016Est. 70-85
2Tributyl(phenyl)tinPd₂(dba)₃/P(t-Bu)₃ (2/4)Toluene11018Est. 75-90
31-(Tributylstannyl)imidazolePd(dppf)Cl₂ (5)DMF9024Est. 65-80

Estimated yields are based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine.

Reaction Scheme:

Experimental Protocol:

A representative protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Addition of Reagents: Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10018Est. 80-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024Est. 75-90
3Benzophenone iminePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10014Est. >85[5]

Estimated yields are based on typical outcomes for similar substrates.[5]

Reactions with Other Organometallic Reagents

Grignard Reagents

Grignard reagents can react with the nitrile group of this compound to form ketones after acidic workup. It is important to note that Grignard reagents are highly basic and may also react with other functional groups if present.

Reaction Scheme:

Br(Cl)C6H3CN + n-BuLi -> Li(Cl)C6H3CN --(Electrophile)--> E(Cl)C6H3CN

Organolithium Reaction Pathway

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Organolithium and Grignard reagents are pyrophoric and/or water-sensitive and must be handled under an inert atmosphere using appropriate techniques.

  • Palladium catalysts and organotin compounds can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel for specific applications. The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

The Strategic Role of 2-Bromo-6-chlorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The strategic design of these inhibitors often relies on versatile chemical scaffolds that allow for the systematic exploration of chemical space to achieve high potency and selectivity. 2-Bromo-6-chlorobenzonitrile is a key heterocyclic building block with significant potential for the synthesis of novel kinase inhibitors. Its di-halogenated benzonitrile core presents two distinct reactive sites, the bromo and chloro substituents, which can be sequentially and selectively functionalized. This enables the construction of complex molecular architectures designed to target the ATP-binding site of various kinases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors. The methodologies described are based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the construction of many potent and selective kinase inhibitors.

Key Synthetic Strategies

The synthetic utility of this compound lies in its amenability to selective and sequential functionalization. The differential reactivity of the bromo and chloro groups allows for a controlled, stepwise introduction of various substituents. Typically, the more reactive bromo group can be functionalized first, for instance, through a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety. The remaining chloro group can then be targeted in a subsequent reaction, such as a Buchwald-Hartwig amination, to install a desired amine substituent. This strategic approach allows for the creation of diverse libraries of compounds from a single starting material.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 2,6-Disubstituted Benzonitrile Derivatives

CompoundR1 Group (from Suzuki Coupling)R2 Group (from Buchwald-Hartwig)Yield (%)
1a 4-Methoxyphenyl-88
1b Pyridin-3-yl-82
2a 4-Methoxyphenyl3-Chloroanilino75
2b Pyridin-3-ylMorpholino68

Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)

CompoundTarget KinaseIC50 (nM)
2a EGFR120
2a VEGFR285
2b PI3Kα55
2b mTOR98

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-chlorobenzonitriles

This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-6-chlorobenzonitrile derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-6-(arylamino)benzonitriles

This protocol details a standard procedure for the palladium-catalyzed amination of a 2-aryl-6-chlorobenzonitrile intermediate with an aniline derivative.

Materials:

  • 2-Aryl-6-chlorobenzonitrile (from Protocol 1)

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 2-aryl-6-chlorobenzonitrile (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-6-(arylamino)benzonitrile derivative.

Targeted Signaling Pathways

Kinase inhibitors derived from the 2,6-disubstituted benzonitrile scaffold can be designed to target various signaling pathways implicated in cancer cell proliferation and survival. Two of the most common and critical pathways are the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Dysregulation of this pathway is a frequent event in many human cancers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that plays a key role in regulating the cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Application Notes and Protocols: Synthetic Routes to Novel Derivatives from 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-Bromo-6-chlorobenzonitrile (CAS: 6575-08-2). This versatile starting material offers multiple reaction sites for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry and materials science. The following sections detail key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective coupling at the more reactive C-Br bond to introduce a variety of aryl and heteroaryl substituents, leading to the synthesis of novel biaryl compounds.

Quantitative Data Summary

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Data not available[1]
2Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8016Data not availableGeneral Protocol
34-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃1,4-Dioxane9024Data not availableGeneral Protocol

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., toluene/H₂O, 4:1, 5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Reaction Pathway

Suzuki_Miyaura_Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Biaryl Product Catalytic Cycle Base Base Base->Biaryl Product Solvent Solvent Solvent->Biaryl Product

Caption: Suzuki-Miyaura coupling of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[2][3][4] Starting from this compound, this reaction allows for the introduction of primary and secondary amines at the C-Br position, yielding novel N-substituted aminobenzonitriles.

Quantitative Data Summary

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10018Data not availableGeneral Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024Data not availableGeneral Protocol
3BenzylaminePdCl₂(dppf) (2)-K₂CO₃Toluene9016Data not availableGeneral Protocol

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and ligand (e.g., XPhos, 0.03 mmol) in a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl derivative.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Amine Pd Catalyst Ligand Base Solvent Addition Solvent Addition Reactants->Solvent Addition Inert Atmosphere Inert Atmosphere Solvent Addition->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Buchwald-Hartwig amination workflow.

Palladium-Catalyzed Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6] This reaction provides a direct route to introduce alkynyl moieties onto the this compound scaffold, which are valuable functionalities for further transformations or for their electronic properties.

Quantitative Data Summary

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)1Et₃NTHFRT6Data not availableGeneral Protocol
2TrimethylsilylacetylenePd(PPh₃)₄ (3)1.5i-Pr₂NHToluene5012Data not availableGeneral Protocol
31-OctynePdCl₂(dppf) (2)1PiperidineDMF608Data not availableGeneral Protocol

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) in a Schlenk flask, add the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.01 mmol).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynyl derivative.

Logical Relationship of Reaction Components

Sonogashira_Components cluster_reactants Reactants cluster_catalysts Catalytic System Aryl Halide This compound Product Alkynyl Product Aryl Halide->Product C(sp2) Alkyne Terminal Alkyne Alkyne->Product C(sp) Pd Catalyst Palladium(0) Catalyst Catalytic Cycle Catalytic Cycle Pd Catalyst->Catalytic Cycle Cu Cocatalyst Copper(I) Iodide Cu Cocatalyst->Catalytic Cycle Base Amine Base Base->Catalytic Cycle Catalytic Cycle->Product forms

Caption: Key components of the Sonogashira coupling reaction.

Other Potential Synthetic Routes

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing nitrile group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA r).[7] While the bromine atom is generally more reactive in palladium-catalyzed couplings, the chlorine atom could potentially be displaced by strong nucleophiles under forcing conditions. This pathway could be explored for the introduction of nucleophiles such as alkoxides, thiolates, or amines.

Cyanation Reactions

Further functionalization of the this compound scaffold can be achieved through cyanation of the remaining halogen. This would lead to the formation of dicyanobenzene derivatives. Palladium- or copper-catalyzed cyanation reactions are common methods to achieve this transformation.

Disclaimer: The experimental protocols provided are general procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-6-chlorobenzonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Sandmeyer reaction starting from 2-amino-3-bromo-5-chlorobenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete diazotization of the starting amine. The diazonium salt is the key intermediate.- Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete conversion of the amine. - Confirm the acidity of the solution; the reaction requires a strong acidic medium (e.g., HBr, HCl).[1][2]
Decomposition of the diazonium salt. Diazonium salts are often unstable at higher temperatures.[3]- Keep the diazonium salt solution cold (0-5°C) at all times before and during the addition to the copper(I) bromide solution. - Use the diazonium salt immediately after its preparation.
Ineffective copper catalyst. The copper(I) catalyst is crucial for the conversion of the diazonium salt to the final product.[4][5]- Use freshly prepared or high-purity copper(I) bromide. - Ensure a stoichiometric amount of the copper salt is used for better reactivity.[6]
Formation of Side Products (e.g., phenols, biaryls) Reaction of the diazonium salt with water. This leads to the formation of phenolic byproducts.- Maintain a low reaction temperature to minimize the reaction with water. - Ensure a high concentration of the bromide nucleophile.
Radical side reactions. The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities.[6]- The presence of an adequate amount of copper(I) catalyst can help to minimize these side reactions by efficiently trapping the aryl radical.
Difficult Purification of the Final Product Presence of colored impurities. These may arise from side reactions or decomposition products.- Wash the crude product with a sodium bisulfite solution to remove any residual bromine. - Perform column chromatography for purification. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[1][2]
Product is an oil instead of a solid. This could be due to residual solvent or impurities.- Ensure all solvents are thoroughly removed under reduced pressure. - Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is 2-amino-3-bromo-5-chlorobenzonitrile, which undergoes a Sandmeyer reaction to replace the amino group with a bromine atom.

Q2: What is the role of copper(I) bromide in the reaction?

A2: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the aryl diazonium salt to the corresponding aryl bromide through a single electron transfer mechanism, which generates an aryl radical and nitrogen gas.[4][6]

Q3: Can I use copper(II) bromide instead of copper(I) bromide?

A3: While some variations of the Sandmeyer reaction use copper(II) salts, copper(I) salts are generally more effective for the bromination reaction.[7] In some protocols, a mixture of Cu(I) and Cu(II) is used.[4]

Q4: Why is it critical to maintain a low temperature during the diazotization step?

A4: Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to a lower yield of the desired product and the formation of unwanted byproducts.[3] Maintaining a temperature between 0 and 5°C is crucial for the stability of the diazonium salt.[2]

Q5: What are the common purification techniques for this compound?

A5: Common purification methods include extraction, washing with aqueous solutions to remove inorganic salts and acids, followed by column chromatography on silica gel.[1][2] Recrystallization can also be used if the crude product is a solid.

Experimental Protocols

Step 1: Diazotization of 2-amino-3-bromo-5-chlorobenzonitrile

  • In a flask, dissolve 2-amino-3-bromo-5-chlorobenzonitrile in a suitable solvent (e.g., dioxane) and add hydrobromic acid (48%).[1]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5°C.

  • Stir the resulting mixture at 0°C for an additional 1-2 hours.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0°C.[1]

  • Slowly pour the cold diazonium salt solution from Step 1 into the copper(I) bromide solution with vigorous stirring.

  • After the addition is complete, continue stirring at 0°C for a short period, then allow the reaction to warm to room temperature or gently heat to around 50°C to ensure completion.[1]

Step 3: Work-up and Purification

  • Pour the reaction mixture into a large volume of water and extract the product with an organic solvent such as ethyl acetate.[1][2]

  • Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of similar halogenated benzonitriles, which can serve as a benchmark for optimizing the synthesis of this compound.

CompoundStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Reference
2-Bromo-6-fluorobenzonitrile 2-Amino-6-fluorobenzonitrileNaNO₂, CuBr, HBr0 to 50~4 hours70[1]
4-Bromo-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrileNaNO₂, CuBr, HCl0 to 202 hours72-75[2]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start 2-amino-3-bromo-5-chlorobenzonitrile in HBr add_nitrite Add NaNO2 solution (0-5°C) start->add_nitrite stir_cold Stir at 0°C add_nitrite->stir_cold diazonium_salt Diazonium Salt Intermediate stir_cold->diazonium_salt add_diazonium Add Diazonium Salt diazonium_salt->add_diazonium cu_solution CuBr in HBr (0°C) cu_solution->add_diazonium warm_reaction Warm to RT/50°C add_diazonium->warm_reaction quench Quench with Water warm_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_diazotization Check Diazotization Conditions start->check_diazotization temp_control Temperature below 5°C? check_diazotization->temp_control nitrite_excess Sufficient NaNO2? temp_control->nitrite_excess Yes improve_temp Action: Improve Temperature Control temp_control->improve_temp No check_catalyst Evaluate Copper Catalyst nitrite_excess->check_catalyst Yes increase_nitrite Action: Use Slight Excess of NaNO2 nitrite_excess->increase_nitrite No catalyst_quality Fresh/High Purity CuBr? check_catalyst->catalyst_quality check_side_products Analyze for Side Products catalyst_quality->check_side_products Yes use_fresh_catalyst Action: Use Fresh CuBr catalyst_quality->use_fresh_catalyst No phenol_present Phenol Detected? check_side_products->phenol_present minimize_water Action: Ensure Anhydrous Conditions (if possible) phenol_present->minimize_water Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Reactions with 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2-Bromo-6-chlorobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic transformations involving this versatile building block.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a Suzuki or Buchwald-Hartwig reaction with this compound and observing low conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or the formation of side products. A common side reaction is hydrodehalogenation , where one or both halogen atoms are replaced by hydrogen.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation and deactivation of the palladium catalyst.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are free from moisture. Water can interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often improve catalytic activity and minimize side reactions.

  • Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or K₂CO₃ are often effective.

  • Temperature Control: While heating is often necessary, excessive temperatures can promote catalyst decomposition and the formation of dehalogenated side products. Optimization of the reaction temperature is recommended.

  • Catalyst Loading: If you observe low conversion, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.

Issue 2: Formation of Dehalogenated Side Products

Question: My reaction mixture shows the presence of 2-chlorobenzonitrile and/or benzonitrile, in addition to my desired product. How can I minimize the formation of these hydrodehalogenation byproducts?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed processes, leading to the formation of 2-chlorobenzonitrile (from debromination) and benzonitrile (from complete dehalogenation).[1] This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.

Mitigation Strategies:

  • Hydride Source Elimination: Identify and eliminate potential sources of hydride in your reaction. Common culprits include certain solvents (e.g., alcohols), amines used as bases, or impurities in your reagents.

  • Ligand Choice: As mentioned previously, bulky electron-rich phosphine ligands can favor the desired reductive elimination step over hydrodehalogenation.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS. Prolonged reaction times, especially after the starting material is consumed, can lead to increased formation of dehalogenated byproducts.

  • Palladium Pre-catalyst: Using a well-defined palladium(0) pre-catalyst can sometimes provide more consistent results and reduce side reactions compared to generating the active catalyst in situ from a palladium(II) source.

Table 1: Common Dehalogenation Products

Starting MaterialSide ProductType of Dehalogenation
This compound2-ChlorobenzonitrileDebromination
This compoundBenzonitrileComplete Dehalogenation

Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a cross-coupling reaction, but I am observing products that suggest direct substitution of the bromine or chlorine by my nucleophile or the base. How can I favor the desired cross-coupling pathway?

Answer:

While palladium-catalyzed cross-coupling is often the dominant pathway, under certain conditions, nucleophilic aromatic substitution (SNAr) can compete. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack.

Troubleshooting SNAr Competition:

  • Reaction Temperature: SNAr reactions often have a higher activation energy than the oxidative addition step in cross-coupling. Running the reaction at the lowest effective temperature can favor the palladium-catalyzed pathway.

  • Base Strength and Nucleophilicity: If using a nucleophilic base (e.g., alkoxides), consider switching to a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).

  • Catalyst and Ligand Concentration: Ensuring a sufficient concentration of the active palladium catalyst can help the cross-coupling reaction outcompete the uncatalyzed SNAr pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products depend on the reaction type:

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.):

    • Hydrodehalogenation: Formation of 2-chlorobenzonitrile and/or benzonitrile.

    • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.

  • Reactions with Strong Bases/Nucleophiles:

    • Hydrolysis: Under aqueous basic or acidic conditions, the nitrile group can hydrolyze to form 2-bromo-6-chlorobenzamide or 2-bromo-6-chlorobenzoic acid. However, the presence of two ortho-substituents may sterically hinder this process.

    • Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the bromide or chloride by the nucleophile.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine or the chlorine?

A2: The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium than the carbon-chlorine bond. This allows for selective cross-coupling reactions at the 2-position (where the bromine is located) while leaving the 6-position (with the chlorine) intact, provided the reaction conditions are carefully controlled.

Q3: Can the nitrile group interfere with my reaction?

A3: Yes, the nitrile group can influence the reactivity of the molecule in several ways:

  • Electronic Effects: As an electron-withdrawing group, it activates the aromatic ring for nucleophilic attack and can influence the rate of oxidative addition in palladium catalysis.

  • Coordination: The nitrogen of the nitrile can potentially coordinate to the metal center in catalytic reactions, which may affect the catalyst's activity.

  • Hydrolysis: As mentioned, under harsh acidic or basic conditions, the nitrile group can be hydrolyzed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_optimization Reaction Optimization cluster_analysis Analysis of Side Products cluster_solutions Targeted Solutions Start Low Yield or Side Products Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Optimize_Ligand Optimize Ligand Check_Inert->Optimize_Ligand Check_Purity->Optimize_Ligand Optimize_Base Optimize Base Optimize_Ligand->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Identify_Side_Products Identify Side Products (GC-MS, NMR) Optimize_Temp->Identify_Side_Products Dehalogenation Hydrodehalogenation? Identify_Side_Products->Dehalogenation SNAr SNAr Product? Identify_Side_Products->SNAr Solution_Dehalogenation Minimize Hydride Sources Adjust Ligand/Time Dehalogenation->Solution_Dehalogenation Yes Solution_SNAr Lower Temperature Use Non-nucleophilic Base SNAr->Solution_SNAr Yes

Caption: Troubleshooting workflow for reactions with this compound.

Suzuki_Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions SM This compound + Ar-B(OH)2 Catalyst Pd(0) Catalyst SM->Catalyst Desired_Product 2-Aryl-6-chlorobenzonitrile Catalyst->Desired_Product Cross-Coupling Dehalogenation Hydrodehalogenation (2-Chlorobenzonitrile) Catalyst->Dehalogenation [H] source Homocoupling Homocoupling (Ar-Ar) Catalyst->Homocoupling O2 or heat

Caption: Potential reaction pathways in a Suzuki coupling with this compound.

References

Technical Support Center: Purification of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-6-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for purifying this compound are recrystallization and column chromatography. Column chromatography is well-suited for separating the target compound from significant impurities, especially those with different polarities. Recrystallization is an excellent subsequent step to achieve high purity by removing minor impurities.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. Given the typical synthesis of substituted benzonitriles, potential impurities could be dehalogenated analogs, positional isomers, or residual solvents.[1][2]

Q3: My purified this compound appears as a pale-yellow or yellow-brown solid. Is this normal?

A3: Yes, the physical form of this compound is often described as a pale-yellow to yellow-brown solid.[3] However, a significant color change or the presence of dark-colored impurities may indicate the need for further purification, such as treatment with activated carbon during recrystallization.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an efficient and rapid method to monitor the progress of column chromatography, helping to identify fractions containing the purified product. For assessing the final purity, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective analytical techniques.[4][5]

Troubleshooting Guides

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution may be too concentrated, or it is cooling too rapidly, causing the compound to come out of solution above its melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to dilute the solution.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]

Issue: Low recovery of the purified compound.

  • Possible Cause: The chosen recrystallization solvent may be too good at dissolving the compound even at low temperatures, or too much solvent was used.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • If the yield is still low, consider using a different solvent or a solvent system where the compound has lower solubility at cold temperatures.

    • Try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

Issue: No crystal formation upon cooling.

  • Possible Cause: The solution is supersaturated, and there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystallization.[7]

Column Chromatography

Issue: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to effectively separate the components on the stationary phase.

  • Solution:

    • Optimize the solvent system: Use TLC to test various solvent systems with different polarities. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

    • Gradient elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, may provide better separation.

    • Change the stationary phase: If the compound interacts too strongly with silica gel, consider using a different stationary phase like alumina.

Issue: Streaking of the compound on the TLC plate or column.

  • Possible Cause: The sample may be overloaded, or the compound is interacting too strongly with the stationary phase.

  • Solution:

    • Dilute the sample: Use a more dilute solution when loading onto the column or spotting on a TLC plate.

    • Modify the mobile phase: Adding a very small amount of a modifier to the eluent, such as a drop of triethylamine for a basic compound or acetic acid for an acidic one, can sometimes reduce tailing and improve peak shape.[6]

Data Presentation

The following table summarizes key data related to the purification and properties of this compound.

ParameterValueReference
Purity Benchmark 97%[3]
Physical Form Pale-yellow to Yellow-brown Solid[3]
Molecular Weight 216.46 g/mol [8]
Storage Temperature Room Temperature[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined empirically. Good starting points for solvent selection include hexane, ethanol, or a mixture of hexane and ethyl acetate.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack Pack Column with Silica Gel Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: The process flow for purifying this compound using column chromatography.

References

Technical Support Center: Suzuki Coupling of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with the coupling of 2-Bromo-6-chlorobenzonitrile, an electronically deficient and sterically hindered substrate. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has failed completely. I am only recovering my starting materials. What are the most common reasons for a complete lack of reactivity?

A1: Complete reaction failure typically points to a fundamental issue with one of the core components of the reaction. Here’s a checklist of potential culprits:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[1] More importantly, Pd(0) catalysts are highly sensitive to atmospheric oxygen, which can cause deactivation.[2]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[2][3][4] Consider using modern, air-stable precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) which are designed for reliable activation.[1]

  • Poor Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, upon exposure to air and moisture.[1]

    • Base: The quality and physical state of the base are critical. It should be finely powdered and completely dry.[1]

    • Solution: Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters.[1] Ensure your base is freshly opened or has been stored properly in a desiccator.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for challenging substrates that require a fast rate of oxidative addition and reductive elimination.[2]

    • Solution: For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[3]

Q2: I am observing a very low yield of the desired product, along with several side products. What are the most likely side reactions with this compound?

A2: Low yields are often the result of competing side reactions that consume your starting materials or intermediates. For this specific substrate, the main culprits are dehalogenation, protodeboronation, and nitrile hydrolysis.

  • Dehalogenation (Hydrodehalogenation): This is a very common side reaction where the bromine atom is replaced by a hydrogen atom, yielding 2-chlorobenzonitrile.[3][5] This occurs when the palladium-aryl intermediate reacts with a hydride source.[1] Electron-deficient aryl halides can be particularly susceptible to this pathway.[3]

    • Troubleshooting:

      • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices as they are less likely to generate hydride species.[1][3]

      • Solvent Purity: Use high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene, as alcohols or water can sometimes be a source of hydrides.[3]

      • Ligand Screening: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands), which can accelerate the desired reductive elimination over the dehalogenation pathway.[3]

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and consuming your nucleophile.[6][7] This process is often catalyzed by the base used in the reaction.[6][7]

    • Troubleshooting:

      • Use fresh, high-quality boronic acid or a more stable boronic ester.

      • Minimize the amount of water in the reaction, though a small amount is often necessary for the catalytic cycle to function.[3]

      • Carefully select the base and consider that bulky phosphine ligands can sometimes accelerate palladium-catalyzed protodeboronation.[6][7]

  • Nitrile Group Hydrolysis: The cyano group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under either acidic or basic conditions, especially with prolonged heating.[8][9][10][11][12]

    • Troubleshooting:

      • Use milder bases (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides (NaOH, KOH).[9]

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to basic conditions.[3]

Q3: The reaction is selective for the C-Br bond, but I am concerned about potential reactions at the C-Cl bond. How can I ensure selectivity?

A3: The selectivity for the carbon-bromine bond over the carbon-chlorine bond is generally high in Suzuki couplings. This is because the C-Br bond is weaker than the C-Cl bond, making oxidative addition of the palladium catalyst significantly faster at the C-Br position.[13] While aryl chlorides can be coupled, they typically require more forcing conditions or highly specialized catalyst systems.[14][15]

To maintain high selectivity:

  • Use Standard Conditions: Standard Suzuki conditions (typical palladium sources, ligands like PPh₃ or dppf, and moderate temperatures) will almost exclusively favor reaction at the C-Br bond.

  • Avoid Harsh Conditions: Avoid excessively high temperatures or extremely active catalyst systems designed specifically for aryl chloride activation unless you are attempting a double coupling.

Optimization and Experimental Protocols

Table 1: Recommended Starting Conditions and Optimization Parameters

This table provides a starting point for the Suzuki coupling of this compound and suggests parameters for optimization.

ParameterStarting RecommendationAlternatives for OptimizationRationale for Challenging Substrates
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) (1-5 mol%)Precatalysts offer greater air stability and more reliable generation of the active Pd(0) species, which can be crucial for difficult couplings.
Ligand SPhos (1.2-1.5 eq. relative to Pd)XPhos, RuPhos, or other bulky biaryl phosphine ligands.Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, often outcompeting side reactions like dehalogenation.[3][16]
Base K₃PO₄ (2-3 equivalents)Cs₂CO₃, K₂CO₃. Avoid strong hydroxide bases if nitrile hydrolysis is observed.Phosphate and carbonate bases are effective and generally less likely to cause hydrolysis of sensitive functional groups or act as hydride sources for dehalogenation compared to alkoxides or hydroxides.[1][3]
Solvent Dioxane / H₂O (e.g., 5:1 to 10:1 ratio)Toluene / H₂O, THF / H₂O.Aprotic organic solvents are preferred.[3] A small amount of water is typically required to facilitate the transmetalation step.[3][17]
Temperature 80-100 °C60-110 °C. Use the lowest temperature that provides a reasonable reaction rate.Higher temperatures can promote side reactions like nitrile hydrolysis and dehalogenation.
Concentration 0.1 - 0.2 M (relative to aryl halide)0.05 - 0.5 M.Reaction concentration can influence catalyst stability and reaction rates.
Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq., finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the powdered base.

  • Degassing: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the starting aryl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired product.

Visualized Workflows and Mechanisms

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction.

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling start Low / No Yield check_setup 1. Verify Core Setup: - Inert Atmosphere? - Reagents Fresh/Dry? - Degassed Solvents? start->check_setup side_products 2. Side Products Observed? check_setup->side_products dehalogenation Dehalogenation Product (Ar-H) Observed? side_products->dehalogenation Yes optimize No Obvious Side Products: Reaction is Sluggish side_products->optimize No protodeboronation Boronic Acid Degradation Suspected? dehalogenation->protodeboronation No sol_dehalogenation Solution: - Use Milder Base (K₃PO₄, Cs₂CO₃) - Screen Bulky Ligands (SPhos, XPhos) - Use Aprotic Solvent (Dioxane, Toluene) dehalogenation->sol_dehalogenation Yes hydrolysis Nitrile Hydrolysis (Amide/Acid) Observed? protodeboronation->hydrolysis No sol_protodeboronation Solution: - Use Fresh Boronic Acid or Ester (Bpin) - Minimize Water Content - Avoid Prolonged Reaction Times protodeboronation->sol_protodeboronation Yes sol_hydrolysis Solution: - Use Milder Base (K₂CO₃) - Lower Reaction Temperature - Reduce Reaction Time hydrolysis->sol_hydrolysis Yes sol_optimize Solution: - Increase Temperature - Use More Active Catalyst/Ligand System - Increase Concentration optimize->sol_optimize Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation pd_hydride [H-Pd(II)(X)L₂] oa_complex->pd_hydride + Hydride Source product Ar-R tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration arx Ar-X (2-Bromo-6-chloro benzonitrile) boronic R-B(OR)₂ protodeboronation Protodeboronation (R-H) boronic->protodeboronation + H₂O/Base base Base (OH⁻) dehalogenation Dehalogenation (Ar-H) pd_hydride->dehalogenation

References

optimizing reaction conditions for 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and subsequent reactions of 2-Bromo-6-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory-scale synthesis is the Sandmeyer reaction.[1][2] This method involves the diazotization of 2-amino-6-chlorobenzonitrile followed by a copper(I) bromide-mediated substitution.[3][4] Other potential, though less common, routes include the cyanation of a corresponding dihalobenzene or the ammoxidation of 2-bromo-6-chlorotoluene.[5][6]

Q2: My Sandmeyer reaction for this compound is giving a low yield. What are the likely causes?

A2: Low yields in Sandmeyer reactions often stem from a few critical factors:

  • Incomplete Diazotization: The reaction of the starting amine with nitrous acid must be complete. This requires careful control of temperature (typically 0-5°C) and stoichiometry.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose if the temperature rises or if they are allowed to stand for too long before the addition of the copper(I) salt.

  • Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts or tar, reducing the yield of the desired aryl halide.[7]

Q3: What are the key safety precautions when working with the synthesis of this compound?

A3: Safety is paramount. When performing a Sandmeyer reaction, be aware that aryl diazonium salts can be explosive in a dry state; always keep them in solution.[1] Cyanation reactions often use highly toxic reagents like potassium or sodium cyanide, which require strict handling protocols to avoid exposure.[8] Alternative, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can be used to improve safety.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: I am using this compound in a Suzuki coupling reaction and it is not proceeding. What should I check?

A4: For Suzuki-Miyaura coupling reactions, several factors are critical:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary.[11]

  • Base: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[12] Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and of good quality.

  • Oxygen Exclusion: The palladium(0) active catalyst is sensitive to oxygen. The reaction mixture must be thoroughly degassed by bubbling with an inert gas like argon or nitrogen.[11]

  • Reagent Quality: Ensure the this compound, arylboronic acid, and solvent are pure and dry. Water content can affect the reaction, although some protocols use aqueous solvent mixtures.[13]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from analogous procedures for synthesizing substituted bromobenzonitriles.[3][4]

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in concentrated HCl.

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains between 0 and 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.[3]

  • In a separate flask, dissolve copper(I) bromide (1.4 eq) in concentrated HCl.[3]

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir for 2 hours, letting it slowly warm to room temperature.[3]

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Suzuki Coupling of this compound

This is a general protocol for palladium-catalyzed Suzuki-Miyaura cross-coupling.[11][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.[11]

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the flask.

  • Add the dioxane/water solvent system (e.g., 4:1 ratio).

  • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Sandmeyer Reaction 1. Incomplete diazotization. 2. Diazonium salt decomposed. 3. Insufficient CuBr catalyst.1. Ensure temperature is maintained at 0-5°C during NaNO₂ addition. Check pH to ensure acidic conditions.[3] 2. Use the diazonium salt immediately after formation; do not let it warm up. 3. Use at least a stoichiometric amount of the copper salt.[7]
Dark Tar/Polymer Formation Radical side reactions are common in the Sandmeyer reaction.[7]Ensure efficient stirring. Consider adding the diazonium salt solution to the copper catalyst solution slowly to keep its concentration low.
Incomplete Suzuki Coupling 1. Inactive catalyst. 2. Insufficient base. 3. Poor quality reagents.1. Degas the reaction mixture thoroughly to prevent catalyst oxidation.[11] Use a suitable ligand for the substrate. 2. Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃.[11] 3. Use anhydrous solvents and ensure the boronic acid has not decomposed (protodeboronation).
Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) Oxygen contamination can promote homocoupling of the boronic acid.Improve the degassing procedure. Ensure all reagents and solvents are sparged with inert gas.
Difficulty Purifying Final Product Close-running impurities on TLC/column chromatography.Try a different solvent system for chromatography. If impurities persist, consider recrystallization or preparative HPLC.

Data and Reaction Parameters

Table 1: Representative Conditions for Sandmeyer Reaction

Adapted from a similar synthesis of 4-Bromo-2-chlorobenzonitrile.[3][4]

ParameterValueNotes
Starting Material 2-Amino-6-chlorobenzonitrile1.0 equivalent
Reagent 1 Sodium Nitrite (NaNO₂)1.05 - 1.5 equivalents
Reagent 2 Copper(I) Bromide (CuBr)1.4 equivalents
Solvent/Acid Concentrated HCl / Water---
Temperature 0-5°C (Diazotization) 0-20°C (CuBr addition)Critical for stability of diazonium salt
Reaction Time 2 - 3 hoursMonitor by TLC
Typical Yield 70 - 80%Highly dependent on precise execution
Table 2: General Conditions for Suzuki Coupling

Based on general protocols for aryl bromides.[11][14]

ParameterValueNotes
Substrate This compound1.0 equivalent
Reagent Arylboronic Acid1.5 - 2.0 equivalents
Catalyst Pd(OAc)₂ or Pd₂(dba)₃2 - 5 mol%
Ligand SPhos or other phosphine4 - 10 mol%
Base K₃PO₄ or Cs₂CO₃2.0 equivalents
Solvent Dioxane/Water or Toluene/WaterDegassed
Temperature 80 - 110°CSubstrate dependent
Reaction Time 2 - 24 hoursMonitor by TLC/GC-MS

Visualized Workflows and Logic

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification start 2-Amino-6-chlorobenzonitrile in conc. HCl na_no2 Add NaNO2 solution @ 0-5°C start->na_no2 diazonium Aryl Diazonium Salt (in situ) na_no2->diazonium reaction Combine Diazonium Salt with CuBr solution diazonium->reaction cu_br Prepare CuBr in conc. HCl cu_br->reaction product_crude Crude this compound reaction->product_crude extract Aqueous Workup & Extraction product_crude->extract purify Column Chromatography extract->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound.

SuzukiCoupling reagents Combine: - this compound - Arylboronic Acid - Base (K3PO4) catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas with N2 or Ar solvent->degas heat Heat to Reaction Temp (e.g., 80-100°C) degas->heat workup Cool, Quench & Extract heat->workup purify Purify (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

TroubleshootingTree start Low or No Product Yield check_sm Analyze Crude Mixture (TLC, GC, NMR) start->check_sm sm_present Mainly Unreacted Starting Material check_sm->sm_present side_products Significant Side Products or Tar check_sm->side_products sol_sm1 Reaction Incomplete: - Increase reaction time - Increase temperature sm_present->sol_sm1 Incomplete sol_sm2 Inactive Catalyst (Suzuki): - Improve degassing - Check ligand/base sm_present->sol_sm2 Suzuki sol_sm3 Poor Diazotization (Sandmeyer): - Check temp control (0-5°C) - Verify reagent stoichiometry sm_present->sol_sm3 Sandmeyer sol_side1 Sandmeyer: - Lower temperature - Slower addition of diazonium salt side_products->sol_side1 Sandmeyer sol_side2 Suzuki: - Screen different ligands - Check purity of boronic acid side_products->sol_side2 Suzuki

Caption: Logic diagram for troubleshooting low-yield reactions.

References

preventing decomposition of 2-Bromo-6-chlorobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of decomposition of 2-Bromo-6-chlorobenzonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during reactions?

A1: this compound is susceptible to decomposition through several pathways, primarily dictated by the reaction conditions. The most common decomposition routes include:

  • Hydrolysis of the Nitrile Group: Under strong acidic or basic conditions, particularly at elevated temperatures, the nitrile group (-CN) can hydrolyze to form a carboxylic acid or an amide. This leads to the formation of 2-bromo-6-chlorobenzamide or 2-bromo-6-chlorobenzoic acid as impurities.

  • Dehalogenation: In the presence of certain catalysts (e.g., Palladium) and hydride sources, reductive dehalogenation can occur, leading to the loss of the bromine and/or chlorine atoms. This results in byproducts such as 2-chlorobenzonitrile, 6-bromobenzonitrile, or benzonitrile itself.

  • Reaction with Strong Bases: Strong bases can react with the aromatic ring, leading to a variety of side products, including potential substitution or elimination reactions, although these are generally less common than hydrolysis or dehalogenation.

Q2: In which common reactions is this compound known to be unstable?

A2: Decomposition can be a significant issue in several common synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): While the C-Br bond is the desired reactive site, side reactions such as hydrodehalogenation of either the bromo or chloro substituent can occur, reducing the yield of the desired coupled product. The presence of strong bases and high temperatures required for these reactions can also promote nitrile hydrolysis.

  • Nucleophilic Aromatic Substitution (SNAr): Reactions involving strong nucleophiles and high temperatures can lead to the displacement of either the bromo or chloro group. The electron-withdrawing nature of the nitrile group activates the ring for nucleophilic attack.

  • Reactions Requiring Strong Basic or Acidic Conditions: Any reaction step that involves prolonged exposure to strong acids or bases, especially with heating, can lead to the hydrolysis of the nitrile group.

Q3: How can I minimize the decomposition of this compound during a Suzuki-Miyaura coupling reaction?

A3: To minimize decomposition during a Suzuki-Miyaura coupling, consider the following strategies:

  • Choice of Base: Use a milder base that is still effective for the catalytic cycle. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu) to reduce the risk of nitrile hydrolysis.

  • Reaction Temperature and Time: Operate at the lowest effective temperature and for the shortest time necessary to achieve a good conversion rate. Prolonged heating increases the likelihood of both dehalogenation and hydrolysis.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can contribute to catalyst degradation and promote side reactions.

  • Catalyst and Ligand Selection: Choose a highly active palladium catalyst and ligand system that allows for lower reaction temperatures and shorter reaction times.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling with Suspected Decomposition

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of dehalogenated byproducts (e.g., 2-chlorobenzonitrile) in the crude reaction mixture as observed by GC-MS or LC-MS.

  • Formation of a polar byproduct identified as 2-bromo-6-chlorobenzamide or 2-bromo-6-chlorobenzoic acid.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Base Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).To minimize hydrolysis of the nitrile group.
Temperature Reduce the reaction temperature. Screen temperatures from 80°C to 100°C.To decrease the rate of dehalogenation and hydrolysis side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.To prevent prolonged exposure to conditions that favor decomposition.
Atmosphere Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).To prevent oxidative degradation of the catalyst and other side reactions.
Catalyst Loading Optimize the palladium catalyst and ligand loading. Sometimes a slightly higher loading can promote the desired reaction over decomposition pathways at lower temperatures.To improve the efficiency of the desired coupling reaction.
Issue 2: Formation of Amide or Carboxylic Acid Byproduct

Symptoms:

  • A significant peak corresponding to the mass of 2-bromo-6-chlorobenzamide or 2-bromo-6-chlorobenzoic acid is observed in the mass spectrum of the crude product.

  • The byproduct is more polar than the starting material and the desired product on TLC.

Troubleshooting Steps:

ParameterRecommended ActionRationale
pH Avoid strongly acidic or basic conditions if possible. If a base is required, use non-nucleophilic and milder bases.To prevent the hydrolysis of the nitrile functional group.
Water Content Use anhydrous solvents and reagents.To minimize the source of water for the hydrolysis reaction.
Work-up Perform the aqueous work-up at room temperature or below and minimize the time the reaction mixture is in contact with aqueous acid or base.To reduce the extent of hydrolysis during product isolation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered and dried

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-90°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_logic cluster_symptoms Identify Symptoms cluster_solutions Potential Solutions start Low Yield or Impure Product dehalogenation Dehalogenation (GC-MS/LC-MS) start->dehalogenation hydrolysis Nitrile Hydrolysis (Polar Byproduct) start->hydrolysis no_reaction No/Slow Reaction start->no_reaction sol_dehalo Lower Temperature Shorter Time Optimize Catalyst dehalogenation->sol_dehalo sol_hydrolysis Use Milder Base Anhydrous Conditions Careful Work-up hydrolysis->sol_hydrolysis sol_no_reaction Increase Temperature Screen Catalysts/Ligands Check Reagent Quality no_reaction->sol_no_reaction

Caption: Troubleshooting decision tree for reactions.

Navigating the Scale-Up of 2-Bromo-6-chlorobenzonitrile Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale synthesis of 2-Bromo-6-chlorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of its production, primarily through the Sandmeyer reaction of 2-amino-6-chlorobenzonitrile. Our goal is to equip researchers and production chemists with the knowledge to optimize yield, ensure safety, and maintain product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent method for the large-scale production of this compound is the Sandmeyer reaction.[1][2][3] This process involves two main stages: the diazotization of 2-amino-6-chlorobenzonitrile to form a diazonium salt intermediate, followed by a copper(I) bromide-catalyzed substitution to yield the final product.

Q2: What are the primary safety concerns when scaling up this process?

The principal safety hazard lies in the thermal instability of the aryl diazonium salt intermediate.[4][5] These compounds can decompose exothermically, and in some cases, violently, if not handled under strict temperature control. It is crucial to maintain low temperatures (typically 0-5°C) during the diazotization step and to avoid the isolation of the diazonium salt.[4]

Q3: What are the typical impurities encountered in the production of this compound?

Common impurities can include unreacted 2-amino-6-chlorobenzonitrile, byproducts from side reactions such as the formation of 2-chloro-6-hydroxybenzonitrile (phenol byproduct), and potentially tar-like polymeric materials resulting from diazonium salt decomposition. The formation of these impurities is often linked to poor temperature control and excess nitrous acid.

Q4: How can the purity of this compound be assessed?

Standard analytical methods for quality control include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for quantifying the purity of the final product and identifying any residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete Diazotization: Insufficient acid or sodium nitrite, or temperature too high.Ensure a stoichiometric excess of acid and carefully control the addition of sodium nitrite solution while maintaining the temperature between 0-5°C.[4] Use starch-iodide paper to test for the presence of excess nitrous acid, indicating complete consumption of the amine.
Decomposition of Diazonium Salt: Temperature exceeding the stability threshold of the diazonium salt.Strictly maintain the reaction temperature below 5°C during diazotization and the initial phase of the Sandmeyer reaction. Utilize a reliable cooling system and monitor the internal reaction temperature closely.[4][5]
Inefficient Sandmeyer Reaction: Poor quality or insufficient amount of copper(I) bromide catalyst.Use a high-purity, active copper(I) bromide catalyst. Ensure an adequate catalytic amount is used.
Formation of Dark Tar-like Byproducts Uncontrolled Decomposition of Diazonium Salt: Localized "hot spots" in the reactor or a general excursion from the optimal temperature range.Improve agitation to ensure uniform temperature distribution. Implement a robust and responsive cooling system. Consider a semi-batch or continuous flow process to minimize the accumulation of the unstable diazonium intermediate.[6][7]
Presence of Phenolic Impurity (2-chloro-6-hydroxybenzonitrile) Reaction of Diazonium Salt with Water: This side reaction is favored at higher temperatures.Maintain strict temperature control throughout the process. Ensure the Sandmeyer reaction proceeds promptly after the formation of the diazonium salt.
Inconsistent Batch-to-Batch Results Variability in Raw Material Quality: Impurities in the starting 2-amino-6-chlorobenzonitrile can affect the reaction.Implement stringent quality control checks on all incoming raw materials.
Poor Process Control: Fluctuations in temperature, addition rates, or stirring speed.Standardize all process parameters and utilize automated control systems where possible to ensure consistency.

Experimental Protocols

Diazotization of 2-amino-6-chlorobenzonitrile (Illustrative Lab-Scale)

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a jacketed reactor equipped with an overhead stirrer and a temperature probe, suspend 2-amino-6-chlorobenzonitrile in a mixture of concentrated hydrobromic acid and water.

  • Cool the stirred suspension to 0-5°C using a circulating chiller.

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the amine suspension, ensuring the temperature does not exceed 5°C. The addition should be controlled to manage the exotherm.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Sandmeyer Reaction (Illustrative Lab-Scale)

Materials:

  • Diazonium salt solution from the previous step

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr, 48%)

Procedure:

  • In a separate reactor, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

  • Cool the CuBr solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

  • Control the addition rate to maintain the reaction temperature below 10°C. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC or TLC).

Work-up and Purification
  • Quench the reaction mixture by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or by column chromatography for higher purity.

Process Optimization and Yield Data (Illustrative)

The following table presents hypothetical data to illustrate the impact of key parameters on the yield and purity of this compound during scale-up. Actual results will vary depending on specific equipment and conditions.

Parameter Condition A (Lab-Scale) Condition B (Pilot-Scale - Optimized) Condition C (Pilot-Scale - Unoptimized)
Scale 100 g10 kg10 kg
Diazotization Temp. 0-5°C0-5°C5-15°C
NaNO₂ Addition Time 30 min2 hours30 min
Agitation Speed 300 RPM500 RPM (Baffled Reactor)200 RPM (Unbaffled Reactor)
Yield 85%82%65%
Purity (by HPLC) 98.5%99.0%92.0%
Major Impurity 2-chloro-6-hydroxybenzonitrile (0.8%)2-chloro-6-hydroxybenzonitrile (0.5%)Tar-like polymers (4%), 2-chloro-6-hydroxybenzonitrile (3%)

Visualizing the Process and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_diazotization Diazotization Stage cluster_sandmeyer Sandmeyer Reaction Stage cluster_purification Work-up & Purification start 2-amino-6-chlorobenzonitrile in HBr/H₂O cool1 Cool to 0-5°C start->cool1 add_nitrite Slowly add NaNO₂ solution (T < 5°C) cool1->add_nitrite stir1 Stir for 30-60 min at 0-5°C add_nitrite->stir1 diazonium_salt Aryl Diazonium Salt Solution stir1->diazonium_salt add_diazonium Add Diazonium Salt Solution (T < 10°C) diazonium_salt->add_diazonium cu_br_solution CuBr in HBr cool2 Cool to 0-5°C cu_br_solution->cool2 cool2->add_diazonium warm_stir Warm to RT and Stir add_diazonium->warm_stir crude_product Crude this compound warm_stir->crude_product quench Quench with Water crude_product->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity temp_control Poor Temperature Control issue->temp_control Check Temp Logs incomplete_diazo Incomplete Diazotization issue->incomplete_diazo Analyze for Starting Material catalyst_issue Catalyst Problem issue->catalyst_issue Review Catalyst Specs agitation Poor Agitation issue->agitation Observe Mixing optimize_cooling Optimize Cooling & Monitoring temp_control->optimize_cooling check_reagents Verify Reagent Stoichiometry & Quality incomplete_diazo->check_reagents verify_catalyst Ensure Catalyst Activity & Loading catalyst_issue->verify_catalyst improve_mixing Increase Agitation/ Use Baffles agitation->improve_mixing

References

Technical Support Center: Analysis of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 2-Bromo-6-chlorobenzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Common impurities in this compound can originate from the synthetic route used for its manufacture. A frequent method is the Sandmeyer reaction of an appropriately substituted aniline.[1][2][3] Potential impurities may include:

  • Starting materials: Unreacted precursors such as 2-amino-3-bromo-5-chlorobenzonitrile.

  • Side-products from the Sandmeyer reaction: Formation of related halogenated benzonitriles due to halogen exchange or incomplete reactions, such as 2,6-Dichlorobenzonitrile or 2,6-Dibromobenzonitrile.[1]

  • Isomeric impurities: Positional isomers that may form during the synthesis.

Q2: How can I distinguish between this compound and its potential di-halogenated impurities (2,6-dichloro- and 2,6-dibromobenzonitrile) using ¹H NMR?

A2: The aromatic region of the ¹H NMR spectrum is key for distinguishing these compounds. This compound will exhibit a more complex splitting pattern compared to the symmetrical di-halogenated analogs. 2,6-Dichlorobenzonitrile and 2,6-Dibromobenzonitrile are symmetrical molecules, which will result in a simpler A₂B or even a singlet-like appearance for the aromatic protons, depending on the resolution and the solvent.[4] In contrast, the aromatic protons of this compound are chemically non-equivalent and will show more complex multiplets.

Q3: What solvent is recommended for preparing NMR samples of this compound?

A3: Chloroform-d (CDCl₃) is a common and suitable solvent for dissolving this compound and its likely impurities for NMR analysis.[4] It provides good solubility and its residual solvent peak at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte. Other common deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used if solubility is an issue.[5]

Troubleshooting Guide

Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the corresponding impurities?

A1: Unexpected aromatic peaks often correspond to structurally related impurities.

  • Check for symmetry: If you observe a simple, symmetrical pattern (e.g., a triplet and a doublet), you might have a symmetrical impurity like 2,6-dichlorobenzonitrile or 2,6-dibromobenzonitrile.

  • Look for broad peaks: A broad singlet in the aromatic region could indicate the presence of the starting material, 2-amino-3-bromo-5-chlorobenzonitrile, due to the exchange of the amine protons.

  • Compare with reference data: Refer to the data table below which provides the expected chemical shifts for the main compound and its potential impurities.

  • Perform 2D NMR: If the 1D spectrum is too complex, acquiring a 2D COSY or HSQC spectrum can help in assigning the proton and carbon signals and identifying the structures of the impurities.

Q2: The integration of my aromatic signals does not match the expected ratio for this compound. What could be the reason?

A2: Incorrect integration values are a strong indication of the presence of impurities.

  • Identify impurity signals: Carefully analyze the spectrum to identify peaks that do not belong to this compound.

  • Quantify impurities: Once the impurity peaks are identified, you can use the integration values to estimate the relative percentage of each impurity in your sample. Ensure you are using a sufficiently long relaxation delay (d1) in your acquisition parameters for accurate quantification.

  • Check for solvent peaks: Ensure that you are not integrating the residual solvent peak or its satellites.

Q3: My baseline is distorted, and the peaks are broad. How can I improve the quality of my NMR spectrum?

A3: A poor baseline and broad peaks can be due to several factors related to sample preparation and NMR acquisition.

  • Sample concentration: Very high sample concentrations can lead to viscosity-related peak broadening. Try preparing a more dilute sample.[6]

  • Shimming: The magnetic field homogeneity needs to be optimized. Perform manual or automatic shimming on your sample.

  • Paramagnetic impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant peak broadening. If suspected, you can try to remove them by passing your sample solution through a small plug of silica gel in a pipette.[1]

  • Solid particles: Undissolved solid particles in the NMR tube can also affect the magnetic field homogeneity. Ensure your sample is fully dissolved and the solution is clear.[7]

Data Presentation

The following table summarizes the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃.

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound (Predicted)~7.70 (d), ~7.55 (t), ~7.45 (d)~136 (C), ~134 (CH), ~132 (CH), ~130 (CH), ~125 (C-Br), ~118 (C-Cl), ~116 (CN)
2,6-Dichlorobenzonitrile [4]7.48–7.32 (m, 3H)138.6 (C), 133.8 (CH), 128.1 (CH), 114.5 (C), 113.4 (CN)
2,6-Dibromobenzonitrile [4]8.28 (t, J = 8.4 Hz, 1H), 7.61 (d, J = 8.4 Hz, 2H)137.6 (C), 132.3 (CH), 128.8 (C), 119.0 (CN), 115.4 (C)
2-amino-3-bromo-5-chlorobenzonitrile (Predicted)~7.6 (d), ~7.3 (d), ~5.0 (br s, NH₂)~145 (C-NH₂), ~135 (CH), ~132 (CH), ~120 (C-Cl), ~118 (CN), ~115 (C-Br), ~110 (C)

Note: The chemical shifts for this compound and 2-amino-3-bromo-5-chlorobenzonitrile are predicted values and may vary slightly from experimental data.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weighing the sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[5]

  • Adding the solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6]

  • Dissolving the sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.

  • Filtering the sample: If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7]

  • Capping and labeling: Cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 should be used.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0 to 220 ppm.

Mandatory Visualization

Workflow for Impurity Identification

impurity_identification_workflow cluster_start Sample Analysis cluster_evaluation Spectral Evaluation cluster_identification Impurity Identification cluster_confirmation Further Analysis (Optional) start Acquire 1H NMR Spectrum of this compound Sample check_peaks Are unexpected peaks present in the aromatic region? start->check_peaks compare_data Compare peak patterns and chemical shifts with reference data check_peaks->compare_data Yes end Report Results check_peaks->end No is_impurity Impurity likely present? compare_data->is_impurity identify_impurity Identify impurity structure (e.g., starting material, side-product) is_impurity->identify_impurity Yes is_impurity->end No quantify Quantify impurity using integration identify_impurity->quantify two_d_nmr Acquire 2D NMR (COSY, HSQC) for confirmation identify_impurity->two_d_nmr If ambiguous quantify->end lcms Perform LC-MS for mass confirmation two_d_nmr->lcms lcms->identify_impurity

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-bromo-6-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst systems, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Can I selectively perform a cross-coupling reaction at the C-Br bond of this compound, leaving the C-Cl bond intact?

A1: Yes, selective cross-coupling at the carbon-bromine bond is the expected outcome under appropriately chosen conditions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity allows for the chemoselective functionalization of the C-Br bond while the more stable C-Cl bond remains for subsequent transformations.

Q2: What are the key factors to consider when selecting a catalyst system for the selective cross-coupling of this compound?

A2: The primary factors for achieving high selectivity and yield are the choice of palladium precursor, the ligand, the base, and the solvent.

  • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which generate the active Pd(0) species in situ. For more reproducible results, pre-formed catalysts that incorporate a ligand (e.g., XPhos-Pd-G3) are often preferred.

  • Ligand: This is the most critical component for controlling selectivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally recommended.[1] These ligands promote the oxidative addition at the C-Br bond and facilitate the subsequent steps of the catalytic cycle.

  • Base: The choice of base is crucial and depends on the specific coupling reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The base strength can influence the reaction rate and the stability of the reactants.

  • Solvent: Aprotic solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction's efficiency.

Q3: Which type of cross-coupling reaction is most suitable for this compound?

A3: this compound is a versatile substrate for several common cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. This is a robust and widely used method with high functional group tolerance.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes. This reaction is valuable for introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds with a wide range of amines. This is a key reaction in the synthesis of many pharmaceuticals.[2][3][4][5]

The choice of reaction will depend on the desired final product.

Troubleshooting Guides

This section addresses common problems encountered during the cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored correctly. For air-sensitive ligands, use glovebox techniques. Consider using a more active, pre-formed palladium catalyst.
Incorrect Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy for oxidative addition.
Poor Reagent Quality Verify the purity of the coupling partner (boronic acid, alkyne, amine) and the base. Boronic acids can dehydrate to form unreactive anhydrides; consider using the corresponding boronate ester.
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent (e.g., from toluene to dioxane or DMF).
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Possible Cause Troubleshooting Step
Homocoupling of Coupling Partner This is common with boronic acids in Suzuki coupling and alkynes in Sonogashira coupling. For Suzuki reactions, ensure rigorous degassing of the reaction mixture to remove oxygen. For Sonogashira reactions, using copper-free conditions can sometimes mitigate alkyne dimerization.
Debromination (Hydrodehalogenation) This occurs when the aryl halide is reduced instead of coupled. This can be caused by certain bases or impurities. Try switching to a different base (e.g., from an alkoxide to a carbonate). Ensure the reaction is performed under an inert atmosphere.
Reaction at the C-Cl Bond If you observe products from coupling at the chlorine position, the reaction conditions may be too harsh. Reduce the reaction temperature or screen for a more selective ligand that can better differentiate between the C-Br and C-Cl bonds.

Data Presentation: Catalyst Systems for Selective C-Br Coupling

The following tables summarize representative catalyst systems for various cross-coupling reactions on bromo-chloro arenes. While specific data for this compound is limited in the literature, these systems are excellent starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Chloro Arenes
EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%) (at C-Br)Selectivity (C-Br:C-Cl)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighHigh
2Pd₂(dba)₃XPhosK₂CO₃Dioxane100Good to HighHigh
3PEPPSI™-IPr-Cs₂CO₃THF80Good to HighHigh
4Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100Moderate to GoodGood

Note: Yields and selectivities are generalized from reactions on structurally similar substrates and should be considered as starting points for optimization.

Table 2: Sonogashira Coupling of Bromo-Chloro Arenes
EntryPalladium PrecursorLigandCo-catalystBaseSolventTemp (°C)Yield (%) (at C-Br)
1Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NDMF80Good to High
2Pd(OAc)₂SPhos-Cs₂CO₃Dioxane100Good
3[Pd(allyl)Cl]₂cataCXium® A-K₂CO₃Toluene110High

Note: Copper-free conditions (Entries 2 & 3) can sometimes minimize alkyne homocoupling.

Table 3: Buchwald-Hartwig Amination of Bromo-Chloro Arenes
EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%) (at C-Br)
1Pd₂(dba)₃XPhosNaOtBuToluene100High
2Pd(OAc)₂RuPhosK₃PO₄Dioxane110Good to High
3G3-XPhos-LHMDSTHF80Good

Note: The choice of base is highly dependent on the amine coupling partner.

Experimental Protocols

The following are detailed, representative methodologies for key cross-coupling reactions. Safety Note: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for sterically hindered aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd(OAc)₂ and SPhos, and then add the toluene. Stir for 10 minutes to pre-form the catalyst.

  • Transfer the catalyst solution to the Schlenk tube containing the solids.

  • Add the water to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling (Copper-Free)

This protocol is a representative copper-free method to minimize homocoupling.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the dioxane and the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Remove the tube from the glovebox and add this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add the toluene, followed by the amine.

  • Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Catalyst Selection Workflow

CatalystSelectionWorkflow start Start: Cross-Coupling of This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl/Vinyl Partner sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Alkyne Partner buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine Partner catalyst_screening Initial Catalyst Screening: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Ligand (e.g., SPhos, XPhos) - Standard Base (K₂CO₃, K₃PO₄, NaOtBu) suzuki->catalyst_screening sonogashira->catalyst_screening buchwald->catalyst_screening optimization Reaction Optimization catalyst_screening->optimization low_yield Low Yield? optimization->low_yield side_products Side Products? optimization->side_products success Successful Coupling optimization->success High Yield & Selectivity low_yield->side_products No troubleshoot_yield Troubleshoot: - Increase Temperature - Change Ligand/Base - Use Pre-formed Catalyst low_yield->troubleshoot_yield Yes troubleshoot_selectivity Troubleshoot: - Adjust Temperature - Screen Ligands for Selectivity - Change Base side_products->troubleshoot_selectivity Yes side_products->success No troubleshoot_yield->optimization troubleshoot_selectivity->optimization

Catalyst selection workflow for this compound.
Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_coupled Ar-Pd(II)L₂(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination Ar-R reductive_elimination->pd0

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for Isomeric Bromo-chlorobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Comparison of ¹H NMR Spectral Data

The proton NMR spectra of substituted benzonitriles are characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects and relative positions of the substituents. The electron-withdrawing nature of the nitrile and halogen groups generally deshields the aromatic protons, shifting their signals downfield.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-6-chlorobenzonitrile H-3~7.7 (predicted)d~8.0
H-4~7.4 (predicted)t~8.0
H-5~7.6 (predicted)d~8.0
2-Bromo-4-chlorobenzonitrile H-37.86d1.9
H-57.62dd8.4, 1.9
H-67.79d8.4
4-Bromo-2-chlorobenzonitrile H-37.73s
H-5, H-67.55s

Note: Data for this compound is predicted based on additive models and analysis of isomeric data.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity of the attached substituents. The carbon atoms directly bonded to the halogens (C-Br and C-Cl) and the nitrile group (C-CN) exhibit characteristic downfield shifts. The quaternary carbons often show lower intensity peaks.

Compound NameCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (C-CN)~115 (predicted)
C-2 (C-Br)~125 (predicted)
C-3~135 (predicted)
C-4~130 (predicted)
C-5~132 (predicted)
C-6 (C-Cl)~138 (predicted)
CN~117 (predicted)
2-Bromo-4-chlorobenzonitrile C-1111.4
C-2124.7
C-3135.0
C-4138.8
C-5130.1
C-6133.8
CN116.3
4-Bromo-2-chlorobenzonitrile [1][2]C-1112.3[2]
C-2137.8[2]
C-3134.6[2]
C-4128.2[2]
C-5133.1[2]
C-6130.8[2]
CN115.3[2]

Note: Data for this compound is predicted based on established increments for substituents on a benzene ring and comparison with its isomers.

Structural Comparison of Isomeric Bromo-chlorobenzonitriles

G Chemical Structures of Bromo-chlorobenzonitrile Isomers cluster_0 This compound cluster_1 2-Bromo-4-chlorobenzonitrile cluster_2 4-Bromo-2-chlorobenzonitrile 2B6C 2B6C_label C1: C-CN C2: C-Br C3: H C4: H C5: H C6: C-Cl 2B4C 4B2C

Caption: Structures of this compound and its isomers.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzonitrile derivatives.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the target compound.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically set to a range of -2 to 12 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is required, typically from 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.

3. Data Processing

  • The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier transform.

  • Phase and baseline corrections are applied to obtain a clean spectrum.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

This guide serves as a valuable resource for the identification and characterization of this compound and its isomers, aiding researchers in their synthetic and analytical endeavors.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides an in-depth analysis of 2-Bromo-6-chlorobenzonitrile using mass spectrometry, offering a comparative perspective against other analytical techniques and presenting supporting experimental data and protocols.

This document delves into the expected fragmentation patterns of this compound under electron ionization (EI) mass spectrometry, details a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and compares this methodology with alternative analytical techniques.

Mass Spectrometry Analysis of this compound

Electron ionization mass spectrometry of this compound (C₇H₃BrClN) is predicted to yield a distinctive fragmentation pattern characterized by the presence of bromine and chlorine isotopes. The molecular ion peak is expected to exhibit a unique isotopic cluster due to the natural abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the bromine radical (Br•), the chlorine radical (Cl•), the cyano group (•CN), and hydrogen cyanide (HCN). The relative abundances of the resulting fragment ions provide a structural fingerprint of the molecule.

Predicted Fragmentation Data
m/z (Predicted) Proposed Fragment Ion Neutral Loss Notes
215/217/219[C₇H₃BrClN]⁺-Molecular ion (M⁺) showing isotopic pattern for Br and Cl.
189/191[C₇H₃BrCN]⁺Cl•Loss of a chlorine radical.
136/138[C₇H₃ClN]⁺Br•Loss of a bromine radical.
110/112[C₆H₃Cl]⁺Br•, HCNLoss of bromine followed by hydrogen cyanide.
101[C₆H₃]⁺Br•, Cl•, HCNLoss of all substituents from the benzene ring.
85[C₆H₃N]⁺Br•, Cl•Loss of both halogen radicals.

Note: The m/z values are presented as pairs or triplets to indicate the expected isotopic peaks due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a concentration suitable for GC-MS analysis (typically in the µg/mL range).

2. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 300.

  • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, a comprehensive characterization often benefits from a multi-technique approach.

Technique Information Provided Advantages Limitations
GC-MS Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular weight information, can be coupled with a separation technique (GC).Isomeric differentiation can be challenging, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Provides definitive structural information, including isomer differentiation.Lower sensitivity than MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C≡N, C-Br, C-Cl bonds).Rapid and non-destructive, provides information on chemical bonds.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Applicable to a wide range of compounds, including non-volatile ones.Does not inherently provide structural information unless coupled with a detector like MS.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₃BrClN]⁺ m/z 215/217/219 Molecular Ion F1 [C₇H₃BrCN]⁺ m/z 189/191 M->F1 - Cl• F2 [C₇H₃ClN]⁺ m/z 136/138 M->F2 - Br• F3 [C₆H₃Cl]⁺ m/z 110/112 F2->F3 - HCN

Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For definitive structural confirmation and purity assessment, a combination of the analytical techniques discussed is highly recommended.

comparing reactivity of 2-Bromo-6-chlorobenzonitrile with other benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzonitriles is paramount for the efficient design and synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 2-Bromo-6-chlorobenzonitrile with other commercially available benzonitrile derivatives, supported by experimental data and detailed protocols for key chemical transformations.

This compound is a versatile building block in organic synthesis, offering two distinct halogen atoms that can be selectively functionalized. Its reactivity is compared here with that of related benzonitriles, namely 2-bromobenzonitrile, 2-chlorobenzonitrile, and 2,6-dichlorobenzonitrile, in three fundamental reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Executive Summary of Reactivity

The reactivity of the carbon-halogen bond in aryl halides is a critical determinant of their utility in cross-coupling and substitution reactions. In palladium-catalyzed reactions, the general trend for reactivity is C-I > C-Br > C-Cl, primarily due to the bond dissociation energies. This suggests that the C-Br bond in this compound will exhibit greater reactivity in reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination compared to the C-Cl bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be influenced by the electronegativity of the halogen and the stability of the intermediate Meisenheimer complex. In many cases, the trend is F > Cl > Br > I, suggesting that the C-Cl bond might be more susceptible to nucleophilic attack under certain conditions. The presence of the electron-withdrawing nitrile group further activates the aromatic ring towards nucleophilic attack.

Comparative Data in Key Reactions

The following tables summarize the expected and reported reactivity of this compound and its analogues in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the efficiency of the reaction.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012HighSelective coupling at the C-Br position is expected.
2-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~95%[1]High reactivity of the C-Br bond.
2-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11024Moderate to HighHarsher conditions often required for C-Cl bond activation.
2,6-DichlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane12024ModerateActivation of the C-Cl bonds is challenging.

Note: The data for this compound is an expected outcome based on general reactivity principles, as direct comparative studies are limited. The other data points are representative yields from literature for analogous reactions.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals. The choice of ligand and base is crucial, alongside the reactivity of the aryl halide.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compound MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10018HighSelective amination at the C-Br position is anticipated.
2-BromobenzonitrileMorpholinePd(OAc)₂ / XPhosCs₂CO₃Toluene10016High[2]Efficient coupling at the C-Br position.
2-ChlorobenzonitrileMorpholinePd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane11024Moderate to HighMore forcing conditions are typically necessary for C-Cl activation.
2,6-DichlorobenzonitrileMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH12024ModerateSteric hindrance and lower reactivity of C-Cl bonds can reduce efficiency.

Note: The data for this compound is a predicted outcome. Other data is representative of typical yields for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, an electron-deficient aromatic ring is attacked by a nucleophile. The presence of the electron-withdrawing nitrile group facilitates this reaction.

Aryl HalideNucleophileBaseSolventTemp. (°C)Time (h)Relative RateNotes
This compound Sodium methoxide-Methanol80-Moderate-HighCompetition between substitution at C-Br and C-Cl is possible.
2-BromobenzonitrileSodium methoxide-Methanol100-ModerateThe C-Br bond is generally a good leaving group.
2-ChlorobenzonitrileSodium methoxide-Methanol80-HighThe more electronegative chlorine can enhance the rate of nucleophilic attack.
2,6-DichlorobenzonitrileSodium methoxide-Methanol70-Very HighThe two chlorine atoms strongly activate the ring for nucleophilic attack.

Note: The relative rates are qualitative predictions based on established principles of SNAr reactions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

General Protocol for Nucleophilic Aromatic Substitution

To a solution of the aryl halide (1.0 mmol) in the appropriate solvent (e.g., methanol for methoxide substitution, 5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is stirred at the indicated temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by crystallization or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the discussed reactions.

Suzuki_Miyaura_Workflow A Aryl Halide + Arylboronic Acid C Reaction Mixture in Solvent A->C B Pd Catalyst + Base B->C D Heating under Inert Atmosphere C->D E Work-up & Purification D->E F Coupled Product E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow A Aryl Halide + Amine C Reaction Setup (Inert Atmosphere) A->C B Pd Catalyst + Ligand + Base B->C D Heating C->D E Quenching & Extraction D->E F Arylamine Product E->F

Caption: Typical experimental workflow for a Buchwald-Hartwig amination.

SNAr_Pathway sub Electron-Deficient Aryl Halide inter Meisenheimer Intermediate (non-aromatic) sub->inter Attack nuc Nucleophile nuc->inter prod Substituted Aromatic Product inter->prod Elimination lg Leaving Group (Halide) inter->lg

Caption: Simplified signaling pathway for Nucleophilic Aromatic Substitution.

Conclusion

This compound presents a valuable platform for the synthesis of complex molecules due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the C-Br bond is expected to react preferentially, allowing for selective functionalization while leaving the C-Cl bond available for subsequent transformations under more forcing conditions. In nucleophilic aromatic substitution reactions, the outcome is more dependent on the specific nucleophile and reaction conditions, with the potential for competitive substitution at both halogenated positions. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this and related benzonitrile building blocks.

References

Comparative Guide to the Biological Activity of Benzonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Antimicrobial Activity of Substituted Quinazolinone Derivatives

A study by Singh et al. (2008) describes the synthesis and evaluation of a series of 2,3,6-trisubstituted quinazolin-4-one derivatives for their antimicrobial activity. These compounds, featuring a bromine atom at the 6-position, were tested against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The results indicated that the antimicrobial activity is influenced by the nature of the substituent at other positions on the quinazolinone core[1].

Another relevant study by a team of researchers synthesized a novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives and screened them for antimicrobial activities against four bacterial strains and one fungal strain. One of the compounds, 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k), demonstrated significant activity against all tested microbes, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to commercial drugs[2].

Table 1: Antimicrobial Activity of 2,3,6-Trisubstituted Quinazolin-4-one Derivatives[1]

Compound IDSubstituent (X)Gram-positive BacteriaGram-negative BacteriaFungi
S. aureus S. pyogenes E. coli
A-1Benzaldehyde+++++
A-2m-chlorobenzaldehyde--+++
A-3o-hydroxybenzaldehyde---
A-4p-methoxybenzaldehyde-++++
A-5o-nitrobenzaldehyde++++-
A-6m-nitrobenzaldehyde++-

Key:

  • +++: Excellent activity

  • ++: Very good activity

  • +: Good activity

  • -: No activity

Table 2: Antimicrobial Activity of Polyhalobenzonitrile Quinazolin-4(3H)-one Derivative (7k)[2]

Compound IDMicroorganismMIC (μg/mL)MBC/MFC (μg/mL)
7k Staphylococcus aureus0.82.6
Bacillus cereus1.23.9
Escherichia coli1.13.5
Pseudomonas aeruginosa3.37.8
Candida albicans2.76.2

Experimental Protocols

A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one (0.005 M), an appropriate aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) in glacial acetic acid was refluxed for 8 hours. The reaction mixture was then cooled and poured onto ice to precipitate the product. The precipitate was washed with warm water and recrystallized from rectified spirit[1].

The antimicrobial activity of the synthesized compounds was evaluated using the disc diffusion method on agar plates. Cultures of two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and two fungi (Aspergillus niger, Candida albicans) were used. The compounds were dissolved in a suitable solvent (water and DMF) at a concentration of 50 µg/mL. The zone of inhibition was measured to determine the antimicrobial activity[1].

The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. The minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) were determined by subculturing the preparations from the wells with no visible growth onto fresh agar plates[3].

Visualizations

antimicrobial_action_pathway cluster_cell Bacterial Cell Cell_Wall Cell Wall/ Membrane Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Leads to DNA_Gyrase DNA Gyrase DNA_Replication_Block DNA_Replication_Block DNA_Gyrase->DNA_Replication_Block Results in Protein_Synthesis Protein Synthesis (Ribosomes) Inhibition_of_Growth Inhibition_of_Growth Protein_Synthesis->Inhibition_of_Growth Results in Quinazolinone_Derivative Quinazolinone Derivative Quinazolinone_Derivative->Cell_Wall Disruption Quinazolinone_Derivative->DNA_Gyrase Inhibition Quinazolinone_Derivative->Protein_Synthesis Inhibition

synthesis_workflow Start Starting Materials (e.g., Bromo-substituted anthranilic acid) Synthesis Synthesis of Quinazolinone Core Start->Synthesis Derivatization Introduction of Substituents Synthesis->Derivatization Purification Purification and Characterization (TLC, NMR, etc.) Derivatization->Purification Screening Antimicrobial Screening Purification->Screening Data_Analysis Data Analysis (MIC, MBC determination) Screening->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Analysis Data_Analysis->Conclusion

References

Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 2-Bromo-6-chlorobenzonitrile: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides high sensitivity and selectivity, making it an excellent choice for identifying and quantifying specific analytes in complex mixtures. The following method is adapted from established protocols for structurally similar halogenated benzonitriles.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 100 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.01 µg/mL to 2.0 µg/mL.

  • Sample Extraction (for matrix samples): For samples in a matrix (e.g., water), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate and concentrate the analyte. A common LLE protocol involves extracting the sample with dichloromethane, followed by drying the organic layer over anhydrous sodium sulfate and concentrating it to a known volume.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 215, 217, 136).

Workflow Diagram

GC-MS Workflow GC-MS Analysis Workflow for this compound A Sample/Standard Preparation B GC Injection A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Detection (Electron Multiplier) E->F G Data Acquisition & Processing F->G

Caption: General workflow for the quantification of this compound using GC-MS.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound, which possesses a UV chromophore.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by a UV scan).

Workflow Diagram

HPLC-UV Workflow HPLC-UV Analysis Workflow for this compound A Sample/Standard Preparation & Filtration B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Acquisition & Processing D->E F Quantification E->F

Caption: General workflow for the quantification of this compound using HPLC-UV.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key performance characteristics of the GC-MS and HPLC-UV methods, with data adapted from the analysis of structurally similar compounds.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and UV absorbance
Selectivity Very High (mass-specific detection)Moderate (relies on chromatographic separation)
Sensitivity HighModerate to High
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L0.1 - 0.5 µg/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 10%< 5%
Accuracy (Recovery %) *80 - 110%95 - 105%
Sample Throughput ModerateHigh (with autosampler)
Instrumentation Cost HighModerate
Typical Application Trace analysis, impurity profiling, complex matricesRoutine quality control, purity assessment

*Note: The quantitative data presented in this table are representative values based on the analysis of structurally similar halogenated benzonitriles and may vary for this compound. Method validation is required for specific applications.

Logical Relationship for Method Selection

X-ray Crystallography of 2-Bromo-6-chlorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of 2-Bromo-6-chlorobenzonitrile and its structural analogues. Due to the absence of publicly available crystallographic data for this compound, this guide utilizes data from closely related halogenated benzonitrile derivatives to offer insights into the expected structural parameters and packing motifs. The information presented herein is intended to support computational modeling, drug design, and further experimental studies in the field of medicinal chemistry.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for selected 2,6-disubstituted and other related benzonitrile derivatives. These compounds serve as valuable benchmarks for predicting the crystal structure of novel this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2,6-DichlorobenzonitrileC₇H₃Cl₂NMonoclinicC2/c18.05320.7373.83390101.14901407.48[1]
2,6-DibromobenzonitrileC₇H₃Br₂NMonoclinicC2/c18.4321.463.9390101.40901522.18[2]
2-Bromo-4-methylbenzonitrileC₈H₆BrNTriclinicP-17.5177.8387.94369.2464.3887.57391.12[3]

Table 1: Comparison of Unit Cell Parameters for Halogenated Benzonitrile Derivatives.

CompoundC-X (Å) (X=Cl/Br)C-C (ring) (Å) (avg.)C-CN (Å)C≡N (Å)C-C-C (ring) (°) (avg.)C-C-CN (°)
2,6-Dichlorobenzonitrile1.731.381.441.14120.0121.9 / 118.8
2,6-Dibromobenzonitrile1.891.391.431.14120.0121.7 / 119.0
2-Bromo-4-methylbenzonitrile1.89 (C-Br)1.381.441.14120.0121.5 / 119.1

Table 2: Comparison of Selected Bond Lengths and Angles. (Note: Values are averaged or representative and should be consulted from the original CIF files for precise figures).

Experimental Protocols

A typical experimental workflow for the determination of a small molecule crystal structure, such as a this compound derivative, is outlined below.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] For small organic molecules, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. Covering the container with a perforated film can control the evaporation rate.[4]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth. The rate of cooling is crucial for obtaining high-quality crystals.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.

The data collection process involves rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[6] A complete dataset is obtained by collecting a series of diffraction images at different crystal orientations.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell dimensions and the space group of the crystal.

The "phase problem" is a central challenge in crystallography. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6]

Structure Refinement

The initial structural model is refined against the experimental diffraction data.[7] This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by various metrics, including the R-factor.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of This compound Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing (Integration, Scaling) xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation and Deposition refinement->validation

Caption: Experimental Workflow for X-ray Crystallography.

logical_relationship cluster_input Input Data cluster_processing Computational Processing cluster_output Output Structure diffraction_data Diffraction Intensities and Angles unit_cell Unit Cell and Space Group Determination diffraction_data->unit_cell phase_problem Phase Problem Solution unit_cell->phase_problem electron_density Electron Density Map Calculation phase_problem->electron_density atomic_model 3D Atomic Model (Bond Lengths, Angles) electron_density->atomic_model

Caption: Logical Flow of Crystal Structure Determination.

References

A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The strategic modification of scaffolds like 2-Bromo-6-chlorobenzonitrile via palladium-catalyzed cross-coupling reactions offers a powerful avenue for creating diverse molecular architectures. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of palladium catalysts for two key transformations of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the cross-coupling of this compound. The data presented is compiled from various sources, highlighting the efficacy of different catalyst systems under specific reaction conditions.

Reaction TypeCatalyst SystemCoupling PartnerSolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄](3-Ethoxyphenyl)boronic acidToluene/Ethanol/WaterSodium Carbonate80195
Suzuki-Miyaura [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂](3-Methoxyphenyl)boronic acid1,4-Dioxane/WaterPotassium Carbonate100292
Buchwald-Hartwig Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / XPhosMorpholineTolueneSodium tert-butoxide10016~90 (representative)

Experimental Protocols

Detailed methodologies for the cited cross-coupling reactions are provided below to facilitate experimental design and replication.

Suzuki-Miyaura Coupling with Pd(PPh₃)₄

This protocol describes the coupling of this compound with (3-ethoxyphenyl)boronic acid.

Materials:

  • This compound

  • (3-Ethoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), (3-ethoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

  • Purge the mixture with nitrogen gas for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 1 hour, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol details the coupling of this compound with (3-methoxyphenyl)boronic acid.

Materials:

  • This compound

  • (3-Methoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), (3-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100°C and stir for 2 hours under a nitrogen atmosphere.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue via silica gel chromatography.

Representative Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos

This protocol provides a general method for the amination of an aryl halide with morpholine, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed toluene.

  • Add this compound (1.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 100°C and stir for 16 hours, or until reaction completion is observed by analytical techniques.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Workflow

A streamlined workflow is essential for the efficient screening and optimization of palladium-catalyzed cross-coupling reactions.

G Comparative Workflow for Palladium Catalyst Selection cluster_0 Substrate & Reagent Preparation cluster_1 Catalyst System Screening cluster_2 Reaction & Analysis cluster_3 Optimization & Scale-up Substrate This compound Reaction_Setup Set up parallel reactions Substrate->Reaction_Setup Coupling_Partner Boronic Acid or Amine Coupling_Partner->Reaction_Setup Catalyst_A Catalyst A (e.g., Pd(PPh3)4) Catalyst_A->Reaction_Setup Catalyst_B Catalyst B (e.g., Pd(dppf)Cl2) Catalyst_B->Reaction_Setup Catalyst_C Catalyst C (e.g., Pd2(dba)3/XPhos) Catalyst_C->Reaction_Setup Monitoring Monitor progress (TLC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze Yield & Purity Monitoring->Analysis Optimization Optimize Conditions for Best Catalyst Analysis->Optimization Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: A logical workflow for the selection and optimization of a palladium catalyst.

The choice of an appropriate palladium catalyst system is a critical decision in the synthesis of complex molecules derived from this compound. While Pd(PPh₃)₄ and Pd(dppf)Cl₂ have demonstrated high efficacy in Suzuki-Miyaura couplings, catalyst systems involving bulky phosphine ligands like XPhos are generally preferred for challenging Buchwald-Hartwig aminations. The provided protocols and workflow offer a solid foundation for researchers to select and optimize the ideal catalytic conditions for their specific synthetic targets.

References

Validating the Synthetic Pathway to a 2-Bromo-6-chlorobenzonitrile Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of a proposed synthetic route to a 2-Bromo-6-chlorobenzonitrile analog, a scaffold of interest in medicinal chemistry. We will explore the validation of this route through a detailed examination of a well-established synthetic method and compare it with viable alternatives, supported by experimental data and detailed protocols.

The synthesis of halogenated benzonitriles is a cornerstone of many pharmaceutical and agrochemical research programs. These compounds serve as versatile building blocks for more complex molecules. Here, we focus on the validation of a synthetic route to a this compound analog, leveraging established chemical principles and comparing the proposed method with other potential synthetic strategies.

Proposed Synthetic Route: The Sandmeyer Reaction

A highly effective and well-documented method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst. For the synthesis of a this compound analog, a plausible starting material would be 2-amino-6-chlorobenzonitrile.

Logical Workflow for the Sandmeyer Reaction

A 2-Amino-6-chlorobenzonitrile B Diazotization (NaNO2, HBr, 0°C) A->B C Aryl Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr, HBr) C->D E This compound D->E F Purification (Extraction, Chromatography) E->F G Validated Product F->G A Purified Product B 1H & 13C NMR Spectroscopy A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Melting Point Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G H Validated this compound F->H G->H

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical factor that dictates the success of subsequent reactions, the integrity of biological data, and the safety profile of final drug candidates. 2-Bromo-6-chlorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the yield and quality of the final product. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized this compound, with supporting experimental data and detailed methodologies. We also compare it with common alternatives used in similar synthetic applications.

Common Impurities in the Synthesis of this compound

The synthesis of this compound, often achieved through a Sandmeyer reaction of 2-amino-6-chlorobenzonitrile, can lead to several impurities. Understanding these potential byproducts is crucial for developing effective purification and analysis methods. Common impurities may include:

  • Unreacted Starting Materials: Residual 2-amino-6-chlorobenzonitrile.

  • Positional Isomers: Isomers formed during the synthesis, such as 4-bromo-2-chlorobenzonitrile.

  • Hydrolysis Product: 2-Bromo-6-chlorobenzamide, formed by the hydrolysis of the nitrile group.

  • Phenolic Byproducts: Formation of 2-bromo-6-chlorophenol due to the reaction of the diazonium salt with water.

  • Biaryl Impurities: Coupling of the aryl radical intermediate to form biphenyl derivatives.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for analyzing the purity of compounds like this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.5%
Common Impurities Detected Unreacted starting materials, positional isomers, hydrolysis products, non-volatile byproducts.Volatile and semi-volatile impurities, residual solvents, positional isomers.Structural isomers, residual solvents, and other proton-containing impurities. Provides structural confirmation of the main component and impurities.
Advantages High resolution, suitable for non-volatile and thermally labile compounds, well-established and validated methods.High sensitivity and specificity, excellent for identifying unknown volatile impurities through mass spectral libraries.Provides absolute quantification without a reference standard (qNMR), non-destructive, provides detailed structural information.
Limitations Requires a chromophore for UV detection, may require derivatization for some compounds.Limited to volatile and thermally stable compounds, potential for thermal degradation of labile compounds in the injector.Lower sensitivity compared to chromatographic methods for trace impurity detection.

Comparison with Alternative Compounds

In many synthetic applications, particularly in agrochemical and pharmaceutical research, structurally similar compounds can sometimes be used as alternatives to this compound. The choice of building block can influence the properties of the final product and the efficiency of the synthesis. Two common alternatives are 2,6-dichlorobenzonitrile and 2-bromo-6-methylbenzonitrile.

Table 2: Purity and Analysis of this compound and its Alternatives

CompoundTypical PurityCommon ImpuritiesPrimary Analytical Techniques for Purity
This compound 97%2-amino-6-chlorobenzonitrile, positional isomers, 2-bromo-6-chlorobenzamideHPLC, GC-MS, NMR
2,6-Dichlorobenzonitrile ≥99%[1][2]2-chloro-6-nitrobenzonitrile, 1,2,3-trichlorobenzonitrile, 2,6-dichlorobenzamide[2]GC-MS, HPLC
2-Bromo-6-methylbenzonitrile 98%[3]2-amino-6-methylbenzonitrile, positional isomersGC-MS, HPLC, NMR

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity assessment. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: Start with 50% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure and determine purity by quantitative NMR (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation for qNMR:

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride).

    • Dissolve both in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Reporting synthesis Synthesis of 2-Bromo-6- chlorobenzonitrile purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity & Impurity Profile gcms GC-MS Analysis purification->gcms Volatile Impurities nmr NMR Analysis purification->nmr Structural Confirmation & qNMR report Generate Certificate of Analysis (CoA) hplc->report gcms->report nmr->report

Purity Assessment Workflow for this compound.
Logical Relationship for Method Selection

The choice of analytical technique is often guided by the specific questions that need to be answered about the sample.

Method Selection Logic start Purity Assessment Required q1 Need to identify unknown volatile impurities? start->q1 q2 Need absolute purity without a specific reference standard? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Routine purity check for known non-volatile impurities? q2->q3 No nmr Use qNMR q2->nmr Yes hplc Use HPLC q3->hplc Yes q3->hplc No (General Purpose)

Decision tree for selecting an analytical method.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2-Bromo-6-chlorobenzonitrile and its isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification.

In the intricate landscape of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide offers a comprehensive spectroscopic comparison of this compound and its positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a clear framework for their differentiation.

The isomers included in this guide are:

  • This compound

  • 2-Bromo-5-chlorobenzonitrile

  • 3-Bromo-2-chlorobenzonitrile

  • 4-Bromo-2-chlorobenzonitrile

  • 5-Bromo-2-chlorobenzonitrile

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each isomer. These values are essential for distinguishing between the different substitution patterns on the benzonitrile ring.

¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the bromine and chlorine substituents. The number of distinct proton signals and their splitting patterns provide a direct fingerprint for each isomer.

Isomer¹H NMR (δ, ppm)
This compound 7.64 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H)[1]
4-Bromo-2-chlorobenzonitrile Signals are expected in the aromatic region (approx. 7.0-8.0 ppm), with three distinct proton environments leading to specific splitting patterns.[2]
5-Bromo-2-chlorobenzonitrile Signals are expected in the aromatic region (typically δ 7.0-8.0 ppm) showing specific splitting patterns (e.g., doublets).[3]
¹³C NMR Spectral Data

The chemical shifts of the carbon atoms in the aromatic ring and the nitrile carbon are indicative of the electronic environment created by the halogen substituents.

Isomer¹³C NMR (δ, ppm)
This compound 132.6, 132.0, 128.9, 118.6, 112.2[1]
4-Bromo-2-chlorobenzonitrile Signals for each of the seven unique carbon atoms are expected. The chemical shifts of the carbons bonded to the nitrile group, chlorine, and bromine are particularly diagnostic.[2]
5-Bromo-2-chlorobenzonitrile A distinct signal for the nitrile carbon is expected around 115 ppm, along with signals for the aromatic carbons.[3]

Note: As with ¹H NMR, a complete and directly comparable dataset for all isomers is challenging to compile from public sources.

Infrared (IR) Spectral Data

The most prominent feature in the IR spectra of these compounds is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense band. The exact frequency can be subtly influenced by the substitution pattern. The fingerprint region will also show characteristic absorptions for the C-Br and C-Cl bonds and aromatic C-H bending.

IsomerKey IR Absorptions (cm⁻¹)
Nitrile (C≡N) Stretch ~2230 (sharp, intense)[3]
Aromatic C-H Stretch ~3100-3000
C-Cl Stretch ~800-600
C-Br Stretch ~700-500
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compounds and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes results in a distinctive isotopic pattern for the molecular ion peak.

IsomerMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
All IsomersC₇H₃BrClN216.46[1][4][5][6][7][M]+, [M-Br]+, [M-Cl]+, [M-CN]+
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN216.46217 ([M]+), 136, 100[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A wider spectral width (around 220 ppm) is required. A larger number of scans and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Isomer Identification Sample Isomeric Mixture or Unknown Isomer Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare for GC-MS or Direct Infusion Sample->Prep_MS NMR_acq Acquire 1H and 13C NMR Spectra Prep_NMR->NMR_acq IR_acq Acquire IR Spectrum Prep_IR->IR_acq MS_acq Acquire Mass Spectrum Prep_MS->MS_acq NMR_analysis Analyze 1H Splitting Patterns and 13C Chemical Shifts to Determine Substituent Positions NMR_acq->NMR_analysis IR_analysis Confirm Nitrile Group (~2230 cm-1) and Aromatic Substitution Pattern IR_acq->IR_analysis MS_analysis Confirm Molecular Weight (M+) and Isotopic Pattern (Presence of Br and Cl) MS_acq->MS_analysis MS_analysis->NMR_analysis IR_analysis->NMR_analysis Identification Identified Isomer NMR_analysis->Identification

A logical workflow for the spectroscopic differentiation of isomers.

Conclusion

The differentiation of this compound isomers is readily achievable through a combination of spectroscopic techniques. Mass spectrometry confirms the elemental composition and molecular weight, while IR spectroscopy provides evidence of the key functional groups. However, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous structural elucidation. The distinct chemical shifts and coupling patterns of the aromatic protons serve as a unique fingerprint for each isomer, allowing for their confident identification. This guide provides the foundational data and methodologies to assist researchers in this critical analytical task.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-6-chlorobenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-chlorobenzonitrile (CAS No. 6575-08-2), a halogenated benzonitrile derivative. Adherence to these procedures is critical due to the compound's inherent toxicological profile.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Eye Protection: Safety glasses with side-shields or chemical goggles are essential.

  • Lab Coat: A flame-retardant lab coat must be worn.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes the key physical and toxicological data for this compound.

PropertyValue
CAS Number 6575-08-2
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
Boiling Point 302.7°C at 760 mmHg
Density 1.74 g/cm³
Flash Point 136.9°C
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]

Operational Plan for Disposal

The disposal of this compound must be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.

    • The label should clearly indicate "Hazardous Waste" and "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance:

    • All disposal activities must comply with local, state, and federal regulations for hazardous waste management.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. Researchers should refer to their specific experimental designs for methodologies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Generation of This compound Waste Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Contact_EHS Contact EHS or Licensed Contractor Store->Contact_EHS Provide_SDS Provide Safety Data Sheet Contact_EHS->Provide_SDS Pickup Arrange for Waste Pickup Provide_SDS->Pickup End End: Proper Disposal by Licensed Facility Pickup->End

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Bromo-6-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-6-chlorobenzonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the SDS of a closely related isomer, 4-Bromo-2-chlorobenzonitrile, and should be used as a precautionary baseline. It is imperative to conduct a thorough risk assessment and consult with a qualified safety professional before handling this chemical. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous substance based on data from its isomer. The primary routes of exposure are inhalation, skin contact, and ingestion. It is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1][2]

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.
Respiratory All handling of the solid material should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent dust formation.[1] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3][4]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Body Wear appropriate protective clothing to prevent skin exposure.A flame-resistant lab coat should be worn and fully buttoned. Closed-toe shoes are mandatory.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

Preparation:

  • Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Ensure Proper Ventilation: All work must be conducted within a certified chemical fume hood.[1]

  • Gather and Inspect PPE: Collect all necessary PPE and inspect it for integrity before use.

  • Prepare for Spills: Have appropriate spill cleanup materials readily available.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]

  • Weighing and Transfer: Perform all weighing and transfer operations within the chemical fume hood. Use a spatula or other appropriate tool to handle the solid.

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][2]

Post-Operation:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and glassware after use.

  • Work Area Cleanup: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give half a liter of water to drink immediately.[1] Call a physician or poison control center immediately.[3]

Spill Response:

  • Evacuate and Isolate: Evacuate the immediate area and prevent access to unauthorized personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping in mind that vapors may be heavier than air and spread along floors.

  • Containment: For small spills, use an absorbent material to create a dike around the spill.

  • Cleanup: Carefully sweep or scoop up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The chemical should be disposed of in a designated hazardous waste container. Do not mix with other waste.[5] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials, must be disposed of as hazardous waste.

  • Contaminated Packaging: Dispose of the container as hazardous or special waste. Handle uncleaned containers as you would the product itself.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Operation cluster_disposal Waste Disposal prep1 Verify Emergency Equipment (Safety Shower, Eyewash) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Inspect and Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Weigh and Transfer Chemical prep4->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Clean Work Area post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Dispose of Chemical Waste in Labeled Container post4->disp1 disp2 Dispose of Contaminated Materials as Hazardous Waste disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.